Telaglenastat Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N7O3S.ClH/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19;/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVMURBPQFKTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)NC2=NN=C(S2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClF3N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1874231-60-3 | |
| Record name | Telaglenastat hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1874231603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TELAGLENASTAT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B33561JJ61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Telaglenastat Hydrochloride: A Deep Dive into its Core Function and Therapeutic Potential
For Immediate Release
SOUTH SAN FRANCISCO, Calif., Nov. 13, 2025 – This technical guide provides an in-depth analysis of Telaglenastat (CB-839) Hydrochloride, a first-in-class, orally bioavailable, selective inhibitor of glutaminase 1 (GLS1). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Core Function: Targeting Cancer Metabolism through Glutaminase Inhibition
Telaglenastat is a potent and selective inhibitor of glutaminase (GLS), a critical enzyme in cancer cell metabolism.[1][2][3] Many tumors exhibit a heightened dependence on glutamine, an amino acid that fuels various biosynthetic pathways essential for rapid cell growth and proliferation.[4][5] Glutaminase catalyzes the conversion of glutamine to glutamate, a key step that allows glutamine-derived carbon and nitrogen to enter the tricarboxylic acid (TCA) cycle and support the synthesis of lipids, nucleotides, and non-essential amino acids.[3][6] By inhibiting GLS1, Telaglenastat effectively blocks this metabolic pathway, leading to a depletion of downstream metabolites crucial for tumor cell survival and proliferation.[7] This targeted approach disrupts the bioenergetic and biosynthetic capacity of cancer cells, ultimately inducing cell stasis and, in some cases, apoptosis.[8]
The synergistic potential of Telaglenastat with other anticancer agents has been a key area of investigation. For instance, mTOR inhibitors like everolimus block glucose utilization. The combination of Telaglenastat and everolimus creates a dual blockade of two primary metabolic pathways in cancer cells—glucose and glutamine metabolism—leading to enhanced antitumor activity.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of Telaglenastat.
Table 1: In Vitro Efficacy of Telaglenastat (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| HCC1806 | Triple-Negative Breast Cancer (TNBC) | 49 | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 26 | [8][10] |
| A549 | Non-Small Cell Lung Cancer | 26 | [3] |
| CAKI-1 | Renal Cell Carcinoma | 40 | [3] |
| HCT-116 | Colorectal Carcinoma | 28 | [5] |
| NCI-H460 | Non-Small Cell Lung Cancer | 36 | [5] |
| Endogenous GLS1 (mouse kidney) | - | 23 | [3][8] |
| Endogenous GLS1 (mouse brain) | - | 28 | [3][8] |
Table 2: Preclinical In Vivo Efficacy of Telaglenastat
| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Reference(s) |
| Triple-Negative Breast Cancer (TNBC) | Telaglenastat (200 mg/kg, p.o., BID) | 61% | [8] |
| Caki-1 (Renal Cell Carcinoma) | Telaglenastat + Everolimus | Significantly greater than either agent alone | [2] |
| Caki-1 (Renal Cell Carcinoma) | Telaglenastat + Cabozantinib | Significantly greater than either agent alone | [2] |
Table 3: Clinical Trial Results for Telaglenastat
| Trial Name (NCT ID) | Combination Therapy | Indication | Primary Endpoint Outcome | Reference(s) |
| ENTRATA (NCT03163667) | Telaglenastat + Everolimus | Advanced Renal Cell Carcinoma | Median PFS: 3.8 months (Tela + Eve) vs. 1.9 months (Placebo + Eve); HR: 0.64 (95% CI, 0.34-1.20); one-sided P = 0.079.[11][12][13][14] | [11][12][13] |
| CANTATA (NCT03428217) | Telaglenastat + Cabozantinib | Advanced Renal Cell Carcinoma | Did not meet primary endpoint. Median PFS: 9.2 months (Tela + Cabo) vs. 9.3 months (Placebo + Cabo); HR: 0.94 (95% CI, 0.74-1.21); P = 0.65.[1][4][6][9][15] | [1][4][6][9] |
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures provide a clearer understanding of Telaglenastat's function and the methods used to evaluate it.
Caption: Mechanism of Action of Telaglenastat.
Caption: Workflow for a Glutaminase Activity Assay.
Caption: Workflow for a Clonogenic Assay.
Detailed Experimental Protocols
Glutaminase Activity Assay
This protocol is adapted from methodologies used in preclinical evaluations of Telaglenastat.[5]
Objective: To determine the in vitro inhibitory activity of Telaglenastat on glutaminase.
Materials:
-
Recombinant human glutaminase C (rHu-GAC)
-
Telaglenastat (CB-839)
-
Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL bovine serum albumin, 1 mM DTT, 0.01% Triton X-100
-
Glutamine
-
Glutamate Dehydrogenase (GDH)
-
NADP+
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of Telaglenastat in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentrations of Telaglenastat or vehicle (DMSO) to the wells.
-
Add glutamine and GDH to the wells.
-
Initiate the reaction by adding rHu-GAC. Final reaction components typically include 2 nM rHu-GAC, 10 mM glutamine, and 6 units/mL GDH.
-
Immediately place the plate in a fluorescence plate reader and monitor the generation of NADPH by measuring fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm every minute for 15 minutes.
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Determine the percent inhibition of glutaminase activity for each Telaglenastat concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a four-parameter dose-response curve.
Cell Proliferation (Clonogenic) Assay
This protocol provides a general framework for assessing the long-term effect of Telaglenastat on the reproductive viability of cancer cells.
Objective: To determine the ability of single cells to form colonies after treatment with Telaglenastat.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Telaglenastat (CB-839)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 6.0% v/v glutaraldehyde)
-
Staining solution (e.g., 0.5% w/v crystal violet)
Procedure:
-
Harvest and count the cells.
-
Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Telaglenastat or vehicle control.
-
Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, until visible colonies are formed in the control wells.
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies by adding the fixation solution and incubating for 5-10 minutes at room temperature.
-
Remove the fixation solution and add the crystal violet staining solution. Incubate for at least 30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the vehicle-treated control.
Western Blot Analysis
This protocol is for evaluating changes in protein expression and signaling pathways, such as the mTOR pathway, following Telaglenastat treatment.
Objective: To detect and quantify specific proteins in cell lysates after Telaglenastat treatment.
Materials:
-
Cancer cell line of interest
-
Telaglenastat (CB-839)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with Telaglenastat for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
Telaglenastat Hydrochloride represents a targeted therapeutic strategy that exploits the metabolic vulnerability of cancer cells. Its ability to inhibit glutaminase and disrupt glutamine metabolism has shown promise in preclinical models and some clinical settings. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of Telaglenastat and the broader field of cancer metabolism. Continued research is crucial to identify patient populations most likely to benefit from this novel agent and to optimize its use in combination with other cancer therapies.
References
- 1. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
- 5. Facebook [cancer.gov]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Telaglenastat Plus Everolimus in Advanced Renal Cell Carcinoma: A Randomized, Double-Blinded, Placebo-Controlled, Phase 2 ENTRATA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic strategies impacting cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. targetedonc.com [targetedonc.com]
- 15. researchgate.net [researchgate.net]
The Glutaminase Inhibitor Telaglenastat Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Telaglenastat hydrochloride (CB-839) is a first-in-class, orally bioavailable, selective, and reversible small molecule inhibitor of glutaminase 1 (GLS1).[1] By targeting the metabolic dependency of many cancer cells on glutamine, Telaglenastat represents a promising therapeutic agent. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols for key assays and a summary of its quantitative data are presented to support further research and development in the field of cancer metabolism.
Discovery and Rationale
The discovery of Telaglenastat was driven by the understanding that many tumor cells exhibit a metabolic reprogramming, characterized by an increased dependence on glutamine for energy production and biosynthesis, a phenomenon known as "glutamine addiction". Glutaminase, the mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, is a critical node in this altered metabolic pathway.[2] Inhibition of GLS1 was therefore identified as a promising therapeutic strategy to selectively target cancer cells. Telaglenastat (CB-839) emerged from a drug discovery program aimed at identifying potent and selective GLS1 inhibitors with favorable pharmacokinetic properties for oral administration.[3]
Chemical Synthesis
This compound is a synthetic organic compound belonging to the class of phenylacetamides and thiazoles.[4] The chemical structure of Telaglenastat is N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide.[5] While a detailed, step-by-step synthesis protocol is proprietary and typically found within patents such as US8604016, a general synthetic approach can be inferred.[6] The synthesis likely involves a multi-step process culminating in the coupling of the two main heterocyclic fragments: the substituted pyridinyl-thiadiazole and the pyridazine-phenylacetamide moieties. The final step would involve the formation of the hydrochloride salt to improve its solubility and stability.
Mechanism of Action
Telaglenastat is a potent and selective allosteric inhibitor of glutaminase 1 (GLS1), with activity against both the KGA and GAC splice variants.[1] It exhibits significantly less activity against GLS2.[1] By binding to GLS1, Telaglenastat blocks the conversion of glutamine to glutamate. This inhibition has several downstream consequences for cancer cells:
-
Depletion of Tricarboxylic Acid (TCA) Cycle Intermediates: Glutamate is a key anaplerotic substrate that replenishes the TCA cycle. Inhibition of its production leads to a reduction in TCA cycle intermediates, impairing cellular energy production (ATP).
-
Reduced Biosynthesis: Glutamate is a precursor for the synthesis of other non-essential amino acids, nucleotides, and fatty acids, all of which are crucial for rapidly proliferating cancer cells.
-
Increased Oxidative Stress: Glutamate is a component of the antioxidant glutathione (GSH). By depleting glutamate, Telaglenastat reduces GSH levels, leading to an increase in reactive oxygen species (ROS) and enhanced oxidative stress, which can trigger cell death.[7]
-
Induction of Autophagy: Telaglenastat has been shown to induce autophagy in cancer cells.[1]
The inhibition of these critical metabolic pathways ultimately leads to a cytostatic or cytotoxic effect on glutamine-dependent cancer cells.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of Telaglenastat
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Recombinant Human GAC | Enzymatic Assay | 24 | [8] |
| Endogenous Glutaminase (Mouse Kidney) | Tissue Homogenate Assay | 23 | [1] |
| Endogenous Glutaminase (Mouse Brain) | Tissue Homogenate Assay | 28 | [1] |
| HCC1806 (Triple-Negative Breast Cancer) | Cell Proliferation Assay | 49 | [1] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Proliferation Assay | 26 | [1] |
| HG-3 (Chronic Lymphocytic Leukemia) | Cell Proliferation Assay | 410 | [7] |
| MEC-1 (Chronic Lymphocytic Leukemia) | Cell Proliferation Assay | 66,200 | [7] |
Table 2: Preclinical In Vivo Efficacy of Telaglenastat
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Triple-Negative Breast Cancer | 200 mg/kg, p.o., twice daily for 28 days | 61 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of Telaglenastat.
Glutaminase Activity Assay
This protocol is adapted from a coupled enzymatic assay used to measure glutaminase activity.
Materials:
-
Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL bovine serum albumin, 1 mM DTT, 2 mM NADP+, 0.01% Triton X-100.[9]
-
Recombinant Human Glutaminase (GAC isoform)
-
L-Glutamine
-
Glutamate Dehydrogenase (GDH)
-
Telaglenastat (CB-839) stock solution in DMSO
-
96-well microplate
-
Fluorescence plate reader (Ex340/Em460 nm)
Procedure:
-
Prepare serial dilutions of Telaglenastat in DMSO.
-
In a 96-well plate, pre-mix the inhibitor with L-glutamine and glutamate dehydrogenase in the assay buffer.
-
Initiate the reaction by adding the recombinant human glutaminase. The final reaction should contain 2 nM rHu-GAC, 10 mM glutamine, and 6 units/mL GDH.[9]
-
Immediately place the plate in a fluorescence plate reader and monitor the generation of NADPH by measuring the fluorescence at 340 nm excitation and 460 nm emission every minute for 15 minutes.[9]
-
Calculate the initial reaction velocities by fitting the first 5 minutes of the progress curve to a straight line.
-
Determine the IC50 values by fitting the inhibition curves to a four-parameter dose-response equation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Telaglenastat | C26H24F3N7O3S | CID 71577426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. telaglenastat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 8. Telaglenastat (CB 839) | GLS1 inhibitor | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
CB-839 (Telaglenastat): A Technical Guide to the Core of Glutaminase Inhibition
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the glutaminase inhibitor CB-839 (Telaglenastat), focusing on its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation.
Introduction to CB-839
CB-839, also known as Telaglenastat, is a first-in-class, potent, selective, and orally bioavailable inhibitor of glutaminase (GLS).[1][2][3] Many cancer cells exhibit a strong dependence on the amino acid glutamine for energy production and the biosynthesis of essential macromolecules, a phenomenon often termed "glutamine addiction".[2][4][5] CB-839 exploits this metabolic vulnerability by blocking the first and critical step in glutamine utilization: the conversion of glutamine to glutamate, catalyzed by glutaminase.[1][6] By inhibiting this enzyme, CB-839 disrupts cancer cell metabolism, leading to reduced proliferation and, in some cases, cell death.[1][6] It preferentially targets the kidney-type (KGA) and glutaminase C (GAC) splice variants of GLS1, showing selectivity over the liver isoform, GLS2.[3][7] Preclinical and clinical studies have explored its efficacy as a monotherapy and in combination with other anticancer agents across a range of solid and hematological malignancies.[6][8][9][10]
Mechanism of Action
CB-839 functions as a reversible, allosteric inhibitor of glutaminase 1 (GLS1).[6][7] Upon oral administration, it blocks the conversion of glutamine to glutamate within the mitochondria.[1][11] This inhibition has several downstream consequences critical to cancer cell survival:
-
TCA Cycle Depletion: The reduction in glutamate leads to a decrease in its product, α-ketoglutarate (αKG), a key intermediate that feeds into the Tricarboxylic Acid (TCA) cycle for anaplerosis.[6][12] This impairs mitochondrial oxidative phosphorylation (OxPhos) and energy production.[13]
-
Disruption of Redox Balance: Glutamate is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. By depleting glutamate, CB-839 can compromise the cell's ability to manage oxidative stress.[6]
-
Inhibition of Biosynthesis: Glutamine-derived carbons and nitrogen are essential for the synthesis of other non-essential amino acids and nucleotides.[14] CB-839 treatment can impede these biosynthetic pathways.[12]
-
Immunomodulatory Effects: In the tumor microenvironment (TME), CB-839 can lead to an accumulation of glutamine. As glutamine is crucial for T-cell activation and proliferation, this may enhance the anti-tumor immune response.[1][13]
The following diagram illustrates the central role of glutaminase in cancer cell metabolism and the mechanism of inhibition by CB-839.
Caption: Mechanism of CB-839 action on glutamine metabolism in cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of CB-839.
Table 1: Potency of CB-839 Against Glutaminase Isoforms
| Target | Source | IC50 (nM) | Reference |
| Recombinant Human GAC (rHu-GAC) | Biochemical Assay | 24 | [15] |
| Endogenous GLS1 | Mouse Kidney Homogenate | 23 | [3][7][16] |
| Endogenous GLS1 | Mouse Brain Homogenate | 28 | [3][7][16] |
| Endogenous GLS2 | Mouse Liver Homogenate | >1000 | [3][7] |
Table 2: Antiproliferative Activity (IC50) of CB-839 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCC1806 | Triple-Negative Breast Cancer (TNBC) | 20-55 / 49 | [3][15] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 26 | [3] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 6 / 26 / 40 | [7] |
| CAKI-1 | Renal Cell Carcinoma (RCC) | 40 | [7] |
| HCT-116 | Colorectal Cancer | 28 | [15] |
| PC3 | Prostate Cancer | 481 | [17] |
| LNCaP | Prostate Cancer | >1000 | [17] |
Table 3: Metabolic Effects of CB-839 Treatment in Glioblastoma Cells
| Cell Line | Metabolite | Fold Change vs. Control | Reference |
| T98G | Glutamate | 0.02 - 0.2 | [12][18] |
| T98G | α-Ketoglutarate | 0.02 - 0.2 | [12][18] |
| T98G | Fumarate | 0.02 - 0.2 | [12][18] |
| T98G | Malate | 0.02 - 0.2 | [12][18] |
| T98G | Aspartate | 0.02 - 0.2 | [12][18] |
| LN229 | Key TCA Metabolites | 0.1 - 0.5 | [12][18] |
| U87MG | Key TCA Metabolites | 0.2 - 0.5 | [12][18] |
Table 4: In Vivo Efficacy of CB-839 in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| TNBC | HCC1806 | 200 mg/kg, p.o., BID | 61 | [15] |
| Breast Cancer | JIMT-1 | 200 mg/kg, p.o., BID | 54 | [15] |
| Breast Cancer | JIMT-1 | 200 mg/kg CB-839 + 10 mg/kg Paclitaxel | 100 | [15] |
| Head & Neck | CAL-27 | CB-839 + Ionizing Radiation | Significant reduction vs. monotherapies |
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of CB-839.
Experimental Workflow
A typical preclinical evaluation of a metabolic inhibitor like CB-839 follows a logical progression from biochemical validation to cellular and in vivo efficacy studies.
Caption: Standard workflow for the preclinical evaluation of CB-839.
Glutaminase (GLS) Activity Assay
This assay measures the enzymatic activity of glutaminase and its inhibition by compounds like CB-839.
-
Principle: Glutaminase activity is determined by measuring the rate of glutamate production from the substrate glutamine. The produced glutamate is then used in a coupled enzymatic reaction with glutamate dehydrogenase (GDH), which reduces NAD+ to NADH or NADP+ to NADPH. The increase in NADH/NADPH is monitored by absorbance or fluorescence.[15][19][20] Alternatively, a colorimetric probe can be used that reacts with an intermediate of the coupled reaction to produce a measurable color change.[19][20]
-
Protocol Outline:
-
Sample Preparation: Prepare recombinant human GAC (rHu-GAC) or tissue/cell lysates in an appropriate assay buffer.[15] For cell lysates, homogenize cells (e.g., 4 x 10^5) or tissue (e.g., 10 mg) in assay buffer on ice, centrifuge to clear debris, and determine protein concentration.
-
Reaction Setup: In a 96-well plate, add the assay buffer (e.g., 50 mM Tris-Acetate pH 8.6, 150 mM K2HPO4, 0.25 mM EDTA), glutamine (e.g., 10 mM), GDH (e.g., 6 units/mL), and NADP+ (e.g., 2 mM).[15][21]
-
Inhibitor Addition: Add serial dilutions of CB-839 (or vehicle control, e.g., DMSO) to the wells and pre-incubate with the enzyme for a defined period (e.g., 1 hour) to account for the slow-on/slow-off kinetics.[6][22]
-
Initiate Reaction: Initiate the reaction by adding the glutaminase enzyme source (e.g., 2 nM rHu-GAC).[21]
-
Measurement: Monitor the generation of NADPH by measuring fluorescence (Ex 340 nm / Em 460 nm) kinetically over 15 minutes using a plate reader.[15][21]
-
Data Analysis: Calculate the initial reaction velocities. Plot the percent activity against the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.[21]
-
Cell Viability / Proliferation Assay (MTT or CellTiter-Glo®)
These assays assess the effect of CB-839 on cancer cell proliferation and survival.
-
Principle:
-
MTT Assay: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, primarily via mitochondrial dehydrogenases. The amount of formazan, solubilized by a solvent, is proportional to the number of viable cells and is quantified by measuring absorbance.[23][24][25]
-
CellTiter-Glo® Assay: This is a luminescent assay that quantifies ATP, an indicator of metabolically active cells. The luciferase enzyme uses ATP to generate a luminescent signal that is proportional to the number of viable cells.[6]
-
-
Protocol Outline (General):
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[26]
-
Compound Treatment: Treat cells with a range of CB-839 concentrations (e.g., 0.1 nM to 1000 nM) or vehicle control.[3]
-
Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions.[3][6][26]
-
Reagent Addition & Measurement:
-
For MTT: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 1-4 hours. Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Read absorbance at ~570 nm.[24][25]
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to the wells, mix, and incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal. Measure luminescence with a plate reader.[6]
-
-
Data Analysis: Normalize the readings to the vehicle-treated control wells and plot cell viability against drug concentration to calculate the IC50 value.[6]
-
Metabolite Analysis by LC/MS
This method provides a detailed view of the metabolic changes induced by CB-839.
-
Principle: Liquid Chromatography-Mass Spectrometry (LC/MS) is used to separate, identify, and quantify small molecules (metabolites) from a biological sample. This allows for the precise measurement of changes in the levels of glutamine, glutamate, and downstream TCA cycle intermediates.[6][12]
-
Protocol Outline:
-
Cell Culture and Treatment: Culture cells to a desired confluency and treat with CB-839 (e.g., 1 µM) or vehicle for a specified time (e.g., 4 to 24 hours).[6]
-
Metabolite Extraction: Quickly wash the cells with ice-cold saline to remove external medium. Quench metabolism and extract intracellular metabolites by adding a cold solvent, typically 80% methanol.[6]
-
Sample Preparation: Scrape the cells, collect the extract, and centrifuge at high speed to pellet cell debris. Collect the supernatant containing the metabolites.
-
LC/MS Analysis: Inject the metabolite extract into an LC/MS system. Metabolites are separated by the liquid chromatography column and then detected and quantified by the mass spectrometer.
-
Data Analysis: Identify and quantify metabolites by comparing their mass-to-charge ratio and retention time to known standards. Analyze the data to determine the relative changes in metabolite levels between treated and untreated samples.[6][12] For isotope tracing experiments, cells are cultured with labeled substrates (e.g., U-13C-labeled glutamine) to track the fate of specific atoms through metabolic pathways.[12]
-
In Vivo Xenograft Tumor Studies
These studies evaluate the anti-tumor efficacy of CB-839 in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with CB-839, and tumor growth is monitored over time to assess the drug's efficacy.[3][6]
-
Protocol Outline:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., HCC1806) into the flank of female nu/nu mice.[3]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, CB-839). Administer CB-839 orally (p.o.) at a specified dose and schedule (e.g., 200 mg/kg, twice daily) for a defined period (e.g., 28 days).[3]
-
Monitoring: Measure tumor volume (e.g., with calipers) and body weight two to three times per week.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate tumor growth inhibition (TGI) by comparing the change in tumor volume in the treated groups to the vehicle control group. Tumors can be further analyzed for pharmacodynamic markers (e.g., metabolite levels) to confirm target engagement in vivo.[6]
-
References
- 1. Facebook [cancer.gov]
- 2. actionkidneycancer.org [actionkidneycancer.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Clinical Trial Details [gisttrials.org]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. actionkidneycancer.org [actionkidneycancer.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Telaglenastat | CB 839 | GLS1 inhibitor | TargetMol [targetmol.com]
- 16. apexbt.com [apexbt.com]
- 17. A glutaminase isoform switch drives therapeutic resistance and disease progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic Adjustments following Glutaminase Inhibition by CB-839 in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. msesupplies.com [msesupplies.com]
- 20. bmrservice.com [bmrservice.com]
- 21. selleckchem.com [selleckchem.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. texaschildrens.org [texaschildrens.org]
Telaglenastat Hydrochloride: A Deep Dive into its Role in Glutamine Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Telaglenastat hydrochloride, also known as CB-839, is a first-in-class, orally bioavailable, selective, and reversible inhibitor of glutaminase 1 (GLS1).[1][2] GLS1 is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a key step in glutamine metabolism.[2][3] Many cancer cells exhibit a heightened dependence on glutamine for survival and proliferation, a phenomenon often termed "glutamine addiction."[4][5] This reliance stems from the need for glutamine-derived metabolites to fuel the tricarboxylic acid (TCA) cycle for energy production, support macromolecule synthesis, and maintain redox balance through glutathione production.[6][7][8] By inhibiting GLS1, telaglenastat disrupts these vital cellular processes, leading to anti-tumor effects in various preclinical models and showing promise in clinical trials.[9][10] This technical guide provides an in-depth overview of the mechanism of action of telaglenastat, its impact on glutamine metabolism, and detailed protocols for key experimental assays used in its evaluation.
Mechanism of Action
Telaglenastat is a potent and selective non-competitive inhibitor of GLS1, targeting both the kidney-type (KGA) and glutaminase C (GAC) splice variants.[1][11] It exhibits significantly less activity against glutaminase 2 (GLS2).[1] The inhibition of GLS1 by telaglenastat blocks the production of glutamate from glutamine.[2][8] This blockade has several downstream consequences for cancer cells:
-
TCA Cycle Anaplerosis Inhibition: By reducing the glutamate pool, telaglenastat limits the entry of glutamine-derived carbon into the TCA cycle in the form of α-ketoglutarate (α-KG).[1] This depletion of TCA cycle intermediates impairs cellular respiration and energy production.
-
Redox Imbalance: Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By inhibiting glutamate production, telaglenastat can lead to decreased GSH levels, resulting in increased oxidative stress and cellular damage.[12]
-
Inhibition of Biosynthesis: Glutamine-derived nitrogen and carbon are essential for the synthesis of nucleotides and other amino acids. Telaglenastat's disruption of glutamine metabolism can therefore impede the production of building blocks necessary for cell growth and proliferation.
The antitumor activity of telaglenastat has been demonstrated in a variety of cancer models, including triple-negative breast cancer, renal cell carcinoma (RCC), and non-small cell lung cancer (NSCLC).[6][7][11]
Quantitative Data
The following tables summarize the in vitro potency of telaglenastat across various cancer cell lines and its enzymatic inhibitory activity.
Table 1: In Vitro Antiproliferative Activity of Telaglenastat (IC50)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Endogenous Glutaminase (Mouse Kidney) | - | 23 | [2] |
| Endogenous Glutaminase (Mouse Brain) | - | 28 | [2] |
| Recombinant Human GAC | - | 24 | [11][13] |
| A549 | Non-Small Cell Lung Cancer | 26 | [2] |
| HCC1806 | Triple-Negative Breast Cancer | 49-100 | [13][14] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 26 | [14] |
| CAKI-1 | Renal Cell Carcinoma | 40 | [13] |
| HCT116 | Colorectal Cancer | 28 | [13] |
Table 2: Impact of Telaglenastat on Glutamine Metabolism
| Cell Line/Model | Treatment | Change in Glutamine | Change in Glutamate | Change in Downstream Metabolites | Reference |
| Melanoma Patient-Derived Cell Lines | 1 µM Telaglenastat | - | Up to 80% decrease in consumption | - | [1] |
| RCC Cell Lines | Telaglenastat | Decreased consumption | Decreased production | Decreased glutathione, malate, aspartate | [7] |
| Platelets (Clinical Trial) | Telaglenastat | Significant increase in plasma | - | >90% GLS inhibition at >300 nmol/L plasma exposure | [6] |
| Tumor Biopsies (Clinical Trial) | Telaglenastat | - | - | >75% tumoral GLS inhibition | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of telaglenastat.
GLS1 Inhibition Assay (Coupled Enzymatic Assay)
This assay measures the activity of GLS1 by coupling the production of glutamate to the reduction of NADP+ by glutamate dehydrogenase (GDH).
Materials:
-
Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL bovine serum albumin (BSA), 1 mM DTT, 0.01% Triton X-100.
-
Recombinant Human GAC (rHu-GAC)
-
Glutamine
-
Glutamate Dehydrogenase (GDH)
-
NADP+
-
Telaglenastat (CB-839)
-
96-well black microplate
-
Plate reader with fluorescence detection (Ex340/Em460 nm)
Procedure:
-
Prepare a 3x inhibitor solution by pre-mixing telaglenastat (at various concentrations) with glutamine and GDH in the assay buffer.
-
Initiate the reaction by adding rHu-GAC to the inhibitor solution in the microplate wells. The final reaction should contain 2 nM rHu-GAC, 10 mM glutamine, and 6 units/mL GDH.
-
Monitor the generation of NADPH by measuring the fluorescence at an excitation of 340 nm and an emission of 460 nm every minute for 15 minutes.
-
Convert the relative fluorescence units (RFU) to NADPH concentration using a standard curve.
-
Calculate the initial reaction velocities by fitting the first 5 minutes of each progress curve to a straight line.
-
Determine the IC50 value by fitting the inhibition curves to a four-parameter dose-response equation.[7]
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures cell viability based on the metabolic activity of the cells.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Telaglenastat (CB-839)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of telaglenastat for the desired incubation period (e.g., 72 hours).
-
For MTT assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add a solubilization solution to dissolve the formazan crystals.
-
For MTS assay: Add MTS solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[10][15]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as GLS1, in cell lysates.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLS1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
Metabolic Flux Analysis
This technique uses stable isotope tracers (e.g., 13C-labeled glutamine) to trace the fate of metabolites through metabolic pathways.
Materials:
-
Cell culture medium with and without the labeled substrate
-
13C-labeled glutamine
-
Telaglenastat (CB-839)
-
LC-MS or GC-MS system for metabolite analysis
-
Metabolic flux analysis software
Procedure:
-
Culture cells in a medium containing 13C-labeled glutamine in the presence or absence of telaglenastat.
-
Harvest the cells and extract intracellular metabolites at different time points.
-
Analyze the isotopic labeling patterns of key metabolites (e.g., glutamate, TCA cycle intermediates) using mass spectrometry.
-
Use metabolic flux analysis software to calculate the rates of metabolic reactions (fluxes) based on the labeling data and a metabolic network model.[18][19][20]
Conclusion
This compound represents a promising therapeutic strategy for cancers that are dependent on glutamine metabolism. Its selective inhibition of GLS1 effectively disrupts key metabolic pathways essential for tumor cell survival and proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of targeting glutamine metabolism in cancer. The continued investigation of telaglenastat, both as a monotherapy and in combination with other anticancer agents, holds the potential to improve outcomes for patients with a variety of malignancies.
References
- 1. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A facile and sensitive method of quantifying glutaminase binding to its inhibitor CB-839 in tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. onclive.com [onclive.com]
- 9. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. CTNI-23. PRELIMINARY SAFETY AND PHARMACOKINETICS DATA FOR A PHASE 1B TRIAL OF TELAGLENASTAT IN COMBINATION WITH RADIATION THERAPY AND TEMOZOLOMIDE IN PATIENTS WITH IDH-MUTANT GRADE 2/3 ASTROCYTOMA (NCI-10218) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Telaglenastat | CB 839 | GLS1 inhibitor | TargetMol [targetmol.com]
- 14. Telaglenastat | CymitQuimica [cymitquimica.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 13C metabolic flux analysis at a genome-scale - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical and physical properties of Telaglenastat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Telaglenastat Hydrochloride (CB-839), a first-in-class, orally bioavailable inhibitor of glutaminase 1 (GLS1). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the compound's characteristics, synthesis, and analysis.
Chemical and Physical Properties
This compound is a potent and selective inhibitor of the KGA (kidney-type glutaminase) and GAC (glutaminase C) splice variants of GLS1.[1] Its inhibitory action disrupts cancer cell metabolism, leading to antitumor activity. The hydrochloride salt form enhances the compound's solubility and suitability for pharmaceutical development.
Table 1: Chemical and Physical Properties of Telaglenastat and its Hydrochloride Salt
| Property | Telaglenastat (Free Base) | This compound | Source(s) |
| IUPAC Name | N-[5-[4-[6-[[2-[3-(trifluoromethoxy)phenyl]acetyl]amino]-3-pyridazinyl]butyl]-1,3,4-thiadiazol-2-yl]-2-pyridineacetamide | 2-(pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide hydrochloride | [2][3] |
| Synonyms | CB-839 | CB-839 Hydrochloride | [2][3] |
| CAS Number | 1439399-58-2 | 1874231-60-3 | [2][3] |
| Molecular Formula | C26H24F3N7O3S | C26H25ClF3N7O3S | [2][3] |
| Molecular Weight | 571.57 g/mol | 608.04 g/mol | [2][3] |
| Appearance | Solid powder | To be determined | [4] |
| Melting Point | Not available | Not available | |
| pKa (Predicted) | Strongest Acidic: 6.94, Strongest Basic: 4.33 | Not available | |
| Solubility | Water: Insoluble (<1 mg/mL) DMSO: 100 mg/mL (174.95 mM) Ethanol: Insoluble | Water: 0.00151 mg/mL (predicted) | [4][5][6][7] |
| Storage | Powder: -20°C (2 years) In DMSO: -80°C (6 months) | Dry, dark at 0-4°C (short term) or -20°C (long term) | [4][8] |
Mechanism of Action
Telaglenastat functions by inhibiting glutaminase, a key enzyme in the metabolic pathway that converts glutamine to glutamate.[1][6][9] This process is crucial for many cancer cells, which rely on glutamine as a primary source of carbon for the TCA cycle and for the synthesis of essential molecules. By blocking this pathway, Telaglenastat effectively starves cancer cells of the necessary building blocks for proliferation and survival.
Experimental Protocols
Synthesis of Telaglenastat
The synthesis of Telaglenastat is detailed in patent US8604016B2, where it is designated as compound 670. The following is a summarized multi-step synthesis protocol based on the procedures described in the patent.
Step-by-step synthesis (conceptual):
-
Amide Coupling: A substituted phenylacetic acid is coupled with a substituted pyridazine derivative. This is a standard amide bond formation reaction, likely employing coupling agents such as HATU or EDC/HOBt in a suitable aprotic solvent like DMF or DCM.
-
Alkylation: The resulting intermediate undergoes an alkylation reaction to introduce the butyl linker. This typically involves a Williamson ether synthesis-like reaction with a bifunctional linker.
-
Thiadiazole Formation: The precursor is then cyclized to form the 1,3,4-thiadiazole ring. This can be achieved by reacting with a thiocarbonyl source, such as thiosemicarbazide, followed by cyclization.
-
Final Amide Coupling: The thiadiazole intermediate is then coupled with 2-pyridineacetic acid to form the final Telaglenastat molecule.
-
Purification: The crude product is purified using chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization or preparative HPLC to yield the pure compound.
-
Salt Formation: To obtain this compound, the free base is treated with a solution of hydrochloric acid in a suitable solvent like ether or isopropanol, followed by precipitation or crystallization of the salt.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method is suitable for the analysis of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the chromophores in the molecule).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
¹H NMR: Expected signals would include aromatic protons from the phenyl, pyridine, and pyridazine rings, methylene protons from the butyl linker and acetamide groups, and amide protons.
-
¹³C NMR: Expected signals would correspond to the carbons of the aromatic rings, the thiadiazole ring, the carbonyl groups of the amides, and the aliphatic carbons of the butyl linker.
Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of this compound.
-
Ionization Technique: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Expected [M+H]⁺: For the hydrochloride salt, the protonated molecule of the free base would be observed at m/z 572.17.
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which would likely involve cleavages of the amide bonds and the butyl linker, providing further structural confirmation.
Biological Assays
Glutaminase Inhibition Assay:
The inhibitory activity of Telaglenastat against GLS1 can be determined using a coupled-enzyme assay.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, EDTA, and NAD⁺.
-
Enzyme and Substrate: Add recombinant human GLS1 enzyme and its substrate, L-glutamine.
-
Coupling Enzyme: Include glutamate dehydrogenase, which converts the product glutamate to α-ketoglutarate and reduces NAD⁺ to NADH.
-
Inhibitor: Add varying concentrations of this compound.
-
Detection: Monitor the increase in absorbance at 340 nm due to the formation of NADH over time using a spectrophotometer.
-
IC₅₀ Determination: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay:
The anti-proliferative effect of Telaglenastat on cancer cell lines can be assessed using assays such as the MTT or CellTiter-Glo assay.
-
Cell Seeding: Plate cancer cells (e.g., triple-negative breast cancer cell lines known to be glutamine-dependent) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Assay: Add the MTT reagent or CellTiter-Glo reagent to the wells and incubate according to the manufacturer's protocol.
-
Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.
-
GI₅₀/IC₅₀ Calculation: Determine the concentration of Telaglenastat that causes 50% inhibition of cell growth.
This technical guide provides a foundational understanding of the chemical and physical properties of this compound, along with key experimental methodologies. For further detailed information, researchers are encouraged to consult the referenced patents and scientific literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Telaglenastat | C26H24F3N7O3S | CID 71577426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. telaglenastat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. L-Glutaminase Synthesis by Marine Halomonas meridiana Isolated from the Red Sea and Its Efficiency against Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. CN106860460A - Applications of the glutaminase inhibitor C B 839 in the medicine for preparing treatment estrogen sensitive type carcinoma of endometrium - Google Patents [patents.google.com]
- 8. pharmtech.com [pharmtech.com]
- 9. medchemexpress.com [medchemexpress.com]
Telaglenastat Hydrochloride: A Technical Guide to its Target Enzyme and Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telaglenastat hydrochloride, also known as CB-839, is a first-in-class, orally bioavailable small molecule inhibitor of glutaminase 1 (GLS1).[1][2][3] As a selective and reversible inhibitor, Telaglenastat targets a key metabolic vulnerability in a variety of cancers, making it a promising agent in oncology research and development.[1][4] This technical guide provides an in-depth overview of Telaglenastat's target enzyme, its mechanism of action within the glutaminolysis pathway, and detailed experimental protocols for its evaluation.
Target Enzyme: Glutaminase 1 (GLS1)
The primary molecular target of Telaglenastat is glutaminase 1 (GLS1) , a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate.[5][6][7] This reaction is the initial and rate-limiting step in glutaminolysis, a metabolic pathway crucial for the survival and proliferation of many cancer cells.[5][8] GLS1 has two major splice variants, kidney-type glutaminase (KGA) and glutaminase C (GAC), both of which are inhibited by Telaglenastat.[1][2][3] Notably, Telaglenastat exhibits greater selectivity for GLS1 over its isoform, glutaminase 2 (GLS2).[1][2][3]
The Glutaminolysis Pathway and Telaglenastat's Mechanism of Action
Many tumors exhibit a heightened dependence on glutamine as a carbon and nitrogen source to fuel the tricarboxylic acid (TCA) cycle, support biosynthesis of macromolecules, and maintain redox balance.[4][8][9] By inhibiting GLS1, Telaglenastat blocks the conversion of glutamine to glutamate, thereby disrupting these critical cellular processes.[8][10] This leads to a depletion of downstream metabolites, including alpha-ketoglutarate, which is essential for replenishing the TCA cycle (anaplerosis).[10][11] The inhibition of this pathway ultimately impairs tumor cell growth and can induce apoptosis.[4][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1874231-60-3|DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1 Trial of MLN0128 (sapanisertib) and CB-839 HCl (telaglenastat) in Advanced NSCLC Patients (NCI 10327): Rationale and Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Telaglenastat | C26H24F3N7O3S | CID 71577426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
Telaglenastat Hydrochloride: A Technical Guide to a First-in-Class GLS1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telaglenastat hydrochloride (formerly CB-839) is a potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1), a critical enzyme in cancer cell metabolism. By targeting the conversion of glutamine to glutamate, Telaglenastat disrupts a key metabolic pathway that fuels the growth and proliferation of many tumors. This technical guide provides an in-depth overview of Telaglenastat's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid growth and survival. One of the hallmarks of this altered metabolism is an increased dependence on glutamine, a phenomenon often termed "glutamine addiction". Glutaminase 1 (GLS1) is the mitochondrial enzyme that catalyzes the first and rate-limiting step in glutaminolysis, the conversion of glutamine to glutamate. Glutamate is then further metabolized to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to support energy production and the synthesis of essential biomolecules.[1][2] this compound is a first-in-class, selective, and reversible inhibitor of GLS1, representing a novel therapeutic strategy that targets this metabolic vulnerability in cancer.[3][4]
Chemical Structure:
-
Compound Name: this compound (CB-839 Hydrochloride)
-
Chemical Formula: C₂₆H₂₄F₃N₇O₃S[5]
-
Molecular Weight: 571.57 g/mol [5]
-
CAS Number: 1439399-58-2 (free base)[5]
Mechanism of Action
Telaglenastat is an allosteric inhibitor that binds to a site on the GLS1 tetramer, leading to the formation of a stable but inactive enzyme complex.[6] This selective inhibition of GLS1 blocks the conversion of glutamine to glutamate, thereby depleting the intracellular pool of glutamate and its downstream metabolites.[7] This disruption of glutaminolysis has several key downstream effects on cancer cells:
-
Inhibition of the TCA Cycle: By reducing the supply of α-ketoglutarate derived from glutamine, Telaglenastat impairs the TCA cycle, leading to decreased mitochondrial respiration and ATP production.[8][9]
-
Reduced Biosynthesis: The building blocks for nucleotides, non-essential amino acids, and glutathione are derived from glutamine metabolism. Telaglenastat treatment can therefore limit the synthesis of these crucial molecules.[6]
-
Induction of Autophagy: In some cellular contexts, Telaglenastat has been shown to induce autophagy.[3][4]
The following diagram illustrates the central role of GLS1 in glutamine metabolism and the point of inhibition by Telaglenastat.
Caption: Mechanism of Telaglenastat (CB-839) action on the glutamine metabolism pathway.
Quantitative Data
The efficacy of Telaglenastat has been quantified in various preclinical models. The following tables summarize its inhibitory activity against GLS1 and its anti-proliferative effects on different cancer cell lines.
Table 1: In Vitro GLS1 Inhibition
| Target | Assay Condition | IC₅₀ (nM) | Reference(s) |
| Recombinant Human GAC | Cell-free assay | 24 | [10] |
| Endogenous Mouse Kidney GLS1 | Tissue homogenate | 23 | [3][4] |
| Endogenous Mouse Brain GLS1 | Tissue homogenate | 28 | [3][4] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
| HCC1806 | Triple-Negative Breast Cancer | 49 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 26 | [3] |
| HCT116 | Colorectal Cancer | 110 | [4] |
| A427 | Lung Cancer | 9 | [6] |
| A549 | Lung Cancer | 27 | [6] |
| H460 | Lung Cancer | 217 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Telaglenastat.
GLS1 Inhibition Assay (Coupled Enzyme Assay)
This assay measures the activity of GLS1 by coupling the production of glutamate to the generation of a fluorescent signal.
Principle: Glutaminase (GLS1) converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then converts glutamate to α-ketoglutarate, reducing NADP⁺ to NADPH, which is fluorescent. The rate of NADPH production is proportional to GLS1 activity.
Materials:
-
Recombinant human GLS1 (rHu-GAC)
-
Telaglenastat (CB-839)
-
Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K₂HPO₄, 0.25 mM EDTA, 0.1 mg/mL bovine serum albumin, 1 mM DTT, 0.01% Triton X-100[10]
-
Glutamine solution
-
Glutamate Dehydrogenase (GDH)
-
NADP⁺ solution
-
NADPH standard
-
384-well black plates
-
Fluorescence plate reader (Ex 340 nm / Em 460 nm)
Procedure:
-
Prepare a serial dilution of Telaglenastat in DMSO.
-
In a 384-well plate, add the Telaglenastat dilutions.
-
Prepare a reaction mixture containing glutamine and GDH in the assay buffer.
-
Add the reaction mixture to the wells containing Telaglenastat.
-
Initiate the reaction by adding rHu-GAC to each well. Final concentrations should be approximately 2 nM rHu-GAC, 10 mM glutamine, and 6 units/mL GDH.[10]
-
Immediately place the plate in a fluorescence plate reader and monitor the generation of NADPH (Ex 340 nm / Em 460 nm) every minute for 15 minutes.[10]
-
Create an NADPH standard curve to convert relative fluorescence units (RFU) to NADPH concentration.
-
Calculate the initial reaction velocities by fitting the linear portion of the progress curves.
-
Plot the percent inhibition against the logarithm of the Telaglenastat concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the GLS1 enzymatic inhibition assay.
Cell Viability Assay
This assay determines the effect of Telaglenastat on the proliferation and viability of cancer cells.
Principle: CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Telaglenastat (CB-839)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of Telaglenastat in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of Telaglenastat. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours (or other desired time points).[10]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Metabolic Flux Analysis using ¹³C-labeled Glutamine
This technique traces the metabolic fate of glutamine within the cell to understand how Telaglenastat alters metabolic pathways.
Principle: Cells are cultured with ¹³C-labeled glutamine. The incorporation of ¹³C into downstream metabolites is measured by mass spectrometry. By analyzing the mass isotopomer distribution, the relative flux through different metabolic pathways can be determined.
Materials:
-
Cancer cell lines
-
Culture medium deficient in glutamine
-
[U-¹³C₅]-Glutamine (or other specifically labeled glutamine)
-
Telaglenastat (CB-839)
-
Methanol, water, and chloroform for metabolite extraction
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells in the presence or absence of Telaglenastat for a specified period.
-
Replace the standard medium with a medium containing [U-¹³C₅]-Glutamine and continue the culture for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.
-
Extract the intracellular metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).[11]
-
Collect the cell extracts and centrifuge to pellet cellular debris.
-
Analyze the supernatant containing the metabolites by LC-MS to determine the mass isotopomer distributions of key metabolites in the glutamine pathway and TCA cycle (e.g., glutamate, α-ketoglutarate, malate, citrate, aspartate).
-
Correct the raw data for natural isotope abundance.
-
Use metabolic flux analysis software to calculate the relative metabolic fluxes by fitting the experimental labeling data to a metabolic network model.
Caption: General workflow for ¹³C-metabolic flux analysis.
Signaling and Metabolic Pathways
Telaglenastat's primary effect is on the glutamine metabolism pathway, which is intricately linked to other central metabolic and signaling pathways in cancer cells. The inhibition of GLS1 leads to a metabolic shift, forcing cancer cells to rely more on alternative pathways, such as glycolysis, for energy and biosynthesis.[9]
The diagram below illustrates the interconnectedness of these pathways.
Caption: Interplay of glutaminolysis and glycolysis in cancer cell metabolism.
Conclusion
This compound is a promising therapeutic agent that targets a key metabolic vulnerability of many cancers. Its high selectivity for GLS1 allows for the potent disruption of glutamine metabolism, leading to anti-proliferative effects in a variety of preclinical models. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this first-in-class GLS1 inhibitor. Further investigation into the synergistic potential of Telaglenastat with other anti-cancer therapies is warranted and holds promise for future clinical applications.[7]
References
- 1. onclive.com [onclive.com]
- 2. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Telaglenastat Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vitro assays to characterize the activity of Telaglenastat (CB-839) Hydrochloride, a potent and selective inhibitor of glutaminase (GLS1). The following sections offer step-by-step methodologies for an enzymatic inhibition assay, a cell viability assay, and a metabolite analysis, along with data presentation and visualizations to facilitate experimental design and data interpretation.
Introduction
Telaglenastat Hydrochloride is a first-in-class, orally bioavailable small molecule inhibitor of glutaminase 1 (GLS1), targeting the kidney-type (KGA) and glutaminase C (GAC) splice variants.[1] By blocking the conversion of glutamine to glutamate, Telaglenastat disrupts a key metabolic pathway that many cancer cells rely on for energy production and biosynthesis.[2] Dysregulated metabolism is a hallmark of cancer, and the dependence of various tumors on glutamine presents a therapeutic vulnerability.[3] These protocols are designed to enable researchers to investigate the biochemical and cellular effects of Telaglenastat in vitro.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of Telaglenastat across various experimental systems.
Table 1: Enzyme Inhibition
| Target | Inhibitor | IC50 (nM) | Assay Conditions |
| Recombinant Human GAC | Telaglenastat (CB-839) | 24 | Cell-free enzymatic assay.[4] |
| Endogenous Glutaminase (Mouse Kidney) | Telaglenastat (CB-839) | 23 | Cell-free enzymatic assay.[1] |
| Endogenous Glutaminase (Mouse Brain) | Telaglenastat (CB-839) | 28 | Cell-free enzymatic assay.[1] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.033 | 6 days[4] |
| HT1080 | Fibrosarcoma | 44.38 | 48 hours[1][5] |
| A549 | Lung Carcinoma | 0.026 | Not Specified[5] |
| Caki-1 | Renal Cell Carcinoma | 0.04 | Not Specified[5] |
| HCT116 | Colorectal Carcinoma | 0.028 | Not Specified[5] |
| HCC1806 | Triple-Negative Breast Cancer | 0.1 | 72 hours[4][5] |
Signaling Pathway
Telaglenastat targets a critical node in cancer cell metabolism. The diagram below illustrates the inhibition of glutaminase and its downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. onclive.com [onclive.com]
- 3. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Telaglenastat | CB 839 | GLS1 inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols: Xenograft Studies Using Telaglenastat Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: Telaglenastat (formerly CB-839) is a first-in-class, potent, selective, and orally bioavailable inhibitor of glutaminase (GLS).[1][2][3][4] Many cancer cells exhibit a high dependency on glutamine for energy production and biosynthesis, making GLS a critical enzyme for their proliferation and survival.[1][5][6] Telaglenastat blocks the conversion of glutamine to glutamate, the first step in glutamine metabolism, thereby disrupting the tricarboxylic acid (TCA) cycle and other vital cellular processes.[1][5][6] Preclinical xenograft studies have demonstrated its anti-tumor activity, both as a monotherapy and in combination with other anticancer agents, across a range of solid tumors including renal cell carcinoma (RCC), triple-negative breast cancer (TNBC), and non-small cell lung cancer (NSCLC).[1][5][7][8][9] These application notes provide an overview of the mechanism, key quantitative data from various xenograft models, and detailed protocols for conducting similar preclinical studies.
Mechanism of Action
Telaglenastat targets the metabolic reprogramming inherent in many tumor types. By inhibiting glutaminase, it leads to a decrease in intracellular glutamate and its downstream metabolites, such as the TCA cycle intermediate malate and the antioxidant glutathione.[1] This dual impact on energy production and redox balance contributes to its anti-proliferative effects. In combination with signal transduction inhibitors that often target glucose metabolism (e.g., mTOR or VEGFR inhibitors), Telaglenastat can induce a synergistic anti-tumor response by simultaneously blocking two major metabolic pathways utilized by cancer cells.[1][2]
Caption: Telaglenastat inhibits glutaminase, blocking glutamine to glutamate conversion.
Quantitative Data from Xenograft Studies
The efficacy of Telaglenastat has been evaluated in numerous xenograft models, both as a monotherapy and in combination with standard-of-care agents. The following tables summarize key findings.
Table 1: Efficacy of Telaglenastat Monotherapy in Xenograft Models
| Cancer Type | Cell Line | Xenograft Model | Telaglenastat Dose | Key Outcome | Reference |
| Renal Cell Carcinoma (RCC) | Caki-1 | Mouse | 200 mg/kg, BID, oral | Slower tumor growth rate compared to vehicle. | [1] |
| Head & Neck (HNSCC) | HN5 | Mouse | 200 mg/kg, BID, oral | Tumor volume was 94.9% of vehicle-treated tumors on day 25. | [10] |
| Breast Cancer (TNBC) | Multiple | Mouse | Not Specified | Demonstrated in vivo efficacy as a single agent. | [7] |
Table 2: Efficacy of Telaglenastat Combination Therapy in Xenograft Models
| Cancer Type | Cell Line | Xenograft Model | Combination Treatment | Key Outcome | Reference |
| Renal Cell Carcinoma (RCC) | Caki-1 | Mouse | Telaglenastat (200 mg/kg BID) + Cabozantinib (1 mg/kg QD) | Significantly greater tumor growth reduction vs. either agent alone. | [1][2][11] |
| Renal Cell Carcinoma (RCC) | Caki-1 | Mouse | Telaglenastat (200 mg/kg BID) + Everolimus (1 mg/kg QD) | Enhanced anti-tumor activity compared to monotherapy. | [1][2] |
| Head & Neck (HNSCC) | CAL-27 | Mouse | Telaglenastat + Ionizing Radiation (IR) | Significantly reduced tumor volume compared to vehicle or single agents. | [10][12] |
| Lung Cancer | H460 | Mouse | Telaglenastat + Radiation (18 Gy) | Increased response to radiotherapy by 30%. | [13] |
| Breast Cancer (TNBC) | Multiple | Mouse | Telaglenastat + Paclitaxel | Increased sensitivity to paclitaxel. | [13] |
| Melanoma | Yummer 1.7 | Mouse | Telaglenastat (200 mg/kg BID) + Anti-PD1/Anti-CTLA4 | Enhanced anti-tumor activity of checkpoint inhibitors. | [14] |
Experimental Protocols
The following protocols provide a generalized framework for conducting xenograft studies with Telaglenastat based on methodologies reported in the literature.
Protocol 1: Xenograft Tumor Model Establishment
-
Cell Culture:
-
Culture the selected cancer cell line (e.g., Caki-1, CAL-27, H460) in the recommended medium supplemented with fetal bovine serum and antibiotics.[1][10][13]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin and ensure high viability (>95%) via Trypan Blue exclusion.
-
Resuspend the final cell pellet in a sterile, serum-free medium or a mixture with Matrigel at the desired concentration (e.g., 2x10^6 to 5x10^6 cells per 100-200 µL).
-
-
Animal Handling & Implantation:
-
Tumor Monitoring:
-
Monitor animals for tumor growth. Begin caliper measurements once tumors are palpable.
-
Measure tumor dimensions 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Randomize animals into treatment groups when average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
Monitor animal body weight and overall health throughout the study as an indicator of toxicity.
-
Protocol 2: Telaglenastat Hydrochloride Administration
-
Drug Formulation:
-
Prepare the vehicle control solution.
-
Prepare Telaglenastat formulation for oral gavage. A common dose used in preclinical models is 200 mg/kg, administered twice daily (BID).[10][14][15]
-
For combination studies, prepare the second agent according to its specified formulation and administration route (e.g., everolimus at 1 mg/kg, once daily (QD), oral gavage).[15]
-
-
Dosing and Schedule:
-
Administer the vehicle or drug solutions to the respective groups based on the randomization.
-
Oral gavage is the standard route for Telaglenastat administration in these studies.[14][15]
-
Maintain the dosing schedule (e.g., BID for Telaglenastat) consistently throughout the treatment period.
-
The treatment duration can vary from approximately 25 days to the point where tumors in the control group reach the predetermined endpoint size.[10]
-
Caption: Standard workflow for a Telaglenastat xenograft efficacy study.
Protocol 3: Efficacy and Pharmacodynamic Analysis
-
Efficacy Evaluation:
-
Continue monitoring tumor volume and body weight until the study endpoint.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
The study may be terminated when control tumors reach a specific size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.
-
-
Pharmacodynamic (PD) Marker Analysis:
-
At the end of the study (or at specific time points), collect tumors and/or blood from a subset of animals.
-
To assess the on-target effect of Telaglenastat, flash-freeze tumor tissue for metabolite analysis.[1]
-
Use techniques like mass spectrometry to measure intracellular levels of key metabolites.
-
Expected Outcome: Telaglenastat treatment should lead to a significant increase in intratumoral glutamine and a marked decrease in glutamate, malate, and aspartate compared to vehicle-treated controls.[1]
-
References
- 1. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Telaglenastat Hydrochloride for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telaglenastat hydrochloride, also known as CB-839, is a potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1).[1] GLS1 is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a key step in glutaminolysis.[2][3] Many cancer cells exhibit a heightened dependence on glutamine metabolism to fuel the tricarboxylic acid (TCA) cycle, support biosynthetic processes, and maintain redox balance.[4][5] By inhibiting GLS1, telaglenastat disrupts these metabolic pathways, leading to anti-proliferative effects in various cancer models.[5][6]
Metabolic flux analysis using stable isotope tracers, such as ¹³C-labeled glutamine, is a powerful technique to quantitatively track the flow of atoms through metabolic pathways.[7][8][9] In conjunction with telaglenastat, this methodology allows researchers to precisely elucidate the impact of GLS1 inhibition on cellular metabolism, identify metabolic vulnerabilities, and explore potential combination therapies. These application notes provide detailed protocols for utilizing telaglenastat in metabolic flux analysis studies.
Mechanism of Action
Telaglenastat is a first-in-class, selective, and reversible inhibitor of the kidney-type (KGA) and glutaminase C (GAC) splice variants of GLS1.[1] It does not significantly inhibit GLS2. The inhibition of GLS1 blocks the production of glutamate from glutamine.[3] This leads to an intracellular accumulation of glutamine and a depletion of downstream metabolites such as glutamate, α-ketoglutarate, other TCA cycle intermediates, and glutathione.[10][11] The disruption of the TCA cycle and glutathione synthesis contributes to the anti-tumor activity of telaglenastat.
Figure 1: Telaglenastat inhibits GLS1 in the glutaminolysis pathway.
Data Presentation
In Vitro Efficacy of Telaglenastat
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCC1806 | Triple-Negative Breast Cancer | 49 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 26 | [1] |
Effects of Telaglenastat on Intracellular Metabolite Levels
| Cell Line | Treatment | Glutamine | Glutamate | Glutathione | Malate | Aspartate | Reference |
| Renal Cell Carcinoma (RCC) cell lines (mean) | Telaglenastat (4 hours) | ~5-fold increase | Marked decrease | Marked decrease | Marked decrease | Marked decrease | [10] |
Experimental Protocols
Protocol 1: Cell Culture and Telaglenastat Treatment
This protocol describes the general procedure for culturing cancer cells and treating them with telaglenastat for metabolic analysis.
Materials:
-
Cancer cell line of interest (e.g., RCC, TNBC cell lines)
-
Complete growth medium (e.g., RPMI, DMEM) supplemented with 10% FBS and 2 mM L-glutamine
-
This compound (CB-839)
-
DMSO (vehicle control)
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Drug Preparation: Prepare a stock solution of telaglenastat in DMSO. Further dilute the stock solution in a complete growth medium to the desired final concentrations. A vehicle control with the same final concentration of DMSO should also be prepared.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing telaglenastat or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 24, or 72 hours). The incubation time will depend on the specific experimental goals.[10][12]
-
Harvesting: After incubation, harvest the cells for downstream metabolic analysis.
Protocol 2: ¹³C-Glutamine Labeling and Metabolite Extraction
This protocol details the procedure for stable isotope labeling using [U-¹³C₅]-glutamine followed by metabolite extraction for mass spectrometry-based analysis.
Materials:
-
Cells treated with telaglenastat or vehicle as described in Protocol 1.
-
Growth medium lacking glutamine.
-
[U-¹³C₅]-glutamine.
-
80:20 Methanol:Water solution, pre-chilled to -80°C.
-
Cell scrapers.
-
Centrifuge.
Procedure:
-
Isotope Labeling Medium Preparation: Prepare a labeling medium by supplementing glutamine-free growth medium with [U-¹³C₅]-glutamine at the desired concentration (typically the same concentration as standard glutamine in the growth medium).
-
Labeling: Remove the drug-containing medium from the cells and wash them once with pre-warmed PBS. Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubation: Incubate the cells for a sufficient time to allow for the incorporation of the labeled glutamine into downstream metabolites. This time can range from a few hours to overnight, depending on the metabolic pathway of interest.[9]
-
Metabolite Extraction:
-
Aspirate the labeling medium and place the culture dish on dry ice.
-
Add the pre-chilled 80:20 methanol:water solution to the cells.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the lysate and centrifuge at high speed to pellet the protein and cell debris. .
-
Collect the supernatant containing the metabolites for analysis.
-
Figure 2: Experimental workflow for metabolic flux analysis.
Protocol 3: Seahorse XF Metabolic Flux Analysis
This protocol outlines the use of the Seahorse XF Analyzer to measure real-time changes in cellular respiration and glycolysis upon telaglenastat treatment.
Materials:
-
Seahorse XF Cell Culture Microplates.
-
Seahorse XF Analyzer.
-
This compound (CB-839).
-
Seahorse XF Assay Medium.
-
Reagents for Mito Stress Test or Glyco Stress Test (e.g., oligomycin, FCCP, rotenone/antimycin A, glucose, 2-DG).
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Drug Treatment: Treat the cells with telaglenastat or vehicle control for the desired duration prior to the assay.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in a non-CO₂ incubator.
-
Replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with substrates like glutamine, pyruvate, and glucose.
-
Incubate the cells in a non-CO₂ incubator for 1 hour before the assay.
-
-
Seahorse XF Analysis:
-
Load the prepared sensor cartridge with the compounds for the desired stress test.
-
Place the cell culture microplate in the Seahorse XF Analyzer and initiate the protocol.
-
The instrument will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.[13]
-
-
Data Analysis: Analyze the OCR and ECAR data to determine the effects of telaglenastat on mitochondrial respiration and glycolysis.
Logical Relationships
The inhibition of GLS1 by telaglenastat has a cascading effect on cellular metabolism. By blocking the initial step of glutaminolysis, it directly impacts the TCA cycle's anaplerotic flux from glutamine. This can lead to a compensatory increase in other metabolic pathways, or in cancer cells highly dependent on glutamine, it can lead to cell cycle arrest and apoptosis. Metabolic flux analysis allows for the quantitative assessment of these downstream effects.
Figure 3: Logical relationship of GLS1 inhibition by Telaglenastat.
Conclusion
This compound is a valuable tool for studying cancer metabolism. Its specific inhibition of GLS1 allows for the precise dissection of glutamine's role in tumor cell growth and survival. The combination of telaglenastat treatment with metabolic flux analysis techniques provides a robust platform for understanding the metabolic reprogramming induced by GLS1 inhibition, identifying potential biomarkers of response, and developing novel therapeutic strategies. The protocols and information provided herein serve as a guide for researchers to design and execute experiments aimed at exploring the metabolic effects of telaglenastat.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. onclive.com [onclive.com]
- 5. Telaglenastat Plus Everolimus in Advanced Renal Cell Carcinoma: A Randomized, Double-Blinded, Placebo-Controlled, Phase 2 ENTRATA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 9. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combination Therapy with Telaglenastat Hydrochloride
Introduction
Telaglenastat (CB-839) is an investigational, first-in-class, potent, and selective oral inhibitor of glutaminase (GLS).[1] Many cancer cells exhibit altered metabolism characterized by an increased dependence on both glucose and glutamine.[2][3] Telaglenastat targets this "glutamine addiction" by blocking the conversion of glutamine to glutamate, a key step for entry into the tricarboxylic acid (TCA) cycle, which is crucial for energy production and biosynthesis in cancer cells.[4] This metabolic vulnerability provides a strong rationale for combining Telaglenastat with other anticancer agents that target complementary pathways, such as glucose metabolism, signal transduction, or immune response.[3][5] These application notes provide an overview of key combination therapy protocols, including clinical trial designs and preclinical experimental methodologies.
Combination with mTOR Inhibitors (Everolimus) in Renal Cell Carcinoma (RCC)
Rationale: The combination of Telaglenastat with an mTOR inhibitor like everolimus represents a dual-targeted metabolic strategy.[2] While Telaglenastat inhibits glutamine utilization, mTOR inhibitors can impair glucose utilization and lactate production.[2][6] Preclinical studies have demonstrated that this dual blockade of two primary metabolic pathways leads to synergistic anticancer effects in RCC models.[2][3] This approach aims to starve the tumor of the key nutrients required for its growth and proliferation.[4]
Signaling Pathway
Caption: Dual metabolic blockade by Telaglenastat and Everolimus.
Quantitative Data: Phase II ENTRATA Trial
The ENTRATA trial was a randomized, double-blind, placebo-controlled Phase II study evaluating Telaglenastat in combination with everolimus in heavily pretreated patients with metastatic RCC.[2][7]
| Parameter | Telaglenastat + Everolimus (n=46) | Placebo + Everolimus (n=23) | Hazard Ratio (95% CI) / p-value |
| Median Progression-Free Survival (PFS) | 3.8 months[4][8] | 1.9 months[4][8] | 0.64 (0.34-1.20); p=0.079[8] |
| Objective Response Rate (ORR) | 2.2% (1 Partial Response)[8] | 0% | - |
| Disease Control Rate (DCR) | 58.7% (27 Stable Disease)[8] | 47.8% (11 Stable Disease)[8] | - |
| Grade 3/4 Adverse Events | 74%[7][8] | 61%[7][8] | - |
Experimental Protocol: ENTRATA Phase II Clinical Trial (NCT03163667)
Objective: To evaluate the efficacy and safety of Telaglenastat plus everolimus versus placebo plus everolimus in patients with advanced/metastatic RCC who had progressed after prior therapies.[2]
Study Design:
-
Phase: II, Randomized, Double-Blind, Placebo-Controlled.[2]
-
Patient Population: Patients with advanced or metastatic clear cell RCC who had received at least two prior lines of systemic therapy.[2][7]
-
Randomization: Patients were randomized in a 2:1 ratio.[2]
-
Stratification Factors: Number of prior tyrosine kinase inhibitors (TKIs) (1 vs >1) and Memorial Sloan Kettering Cancer Center (MSKCC) prognostic risk category.[2]
Treatment Arms:
-
Experimental Arm: Telaglenastat (800 mg, orally, twice daily) + Everolimus (10 mg, orally, once daily).[2]
-
Control Arm: Placebo (orally, twice daily) + Everolimus (10 mg, orally, once daily).[2]
Endpoints:
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by investigators.[9]
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DOR), and safety.[9]
Assessments:
-
Tumor assessments were performed at baseline and every 8 weeks thereafter.
-
Safety was monitored throughout the study, with adverse events graded according to NCI CTCAE v4.03.
Caption: Workflow for the Phase II ENTRATA clinical trial.
Combination with Tyrosine Kinase Inhibitors (Cabozantinib) in RCC
Rationale: Cabozantinib is a TKI that targets VEGFR, MET, and AXL.[10] Inhibition of these pathways can lead to downstream effects on glucose metabolism.[6] Preclinical studies in RCC models showed that combining Telaglenastat with cabozantinib resulted in synergistic anti-proliferative effects and enhanced anti-tumor activity, attributed to the dual inhibition of glutamine and glucose consumption.[3]
Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actionkidneycancer.org [actionkidneycancer.org]
- 8. login.medscape.com [login.medscape.com]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
Application Notes and Protocols: Telaglenastat Hydrochloride in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telaglenastat (formerly CB-839), a potent and selective inhibitor of glutaminase (GLS), has emerged as a promising therapeutic agent in oncology. By targeting the metabolic reprogramming of cancer cells, which often exhibit a heightened dependence on glutamine, Telaglenastat disrupts key pathways essential for tumor growth and survival.[1][2][3] Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant microenvironment compared to traditional 2D monolayers, making them invaluable tools for evaluating the efficacy of novel cancer therapeutics like Telaglenastat. These models better mimic the cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration challenges observed in vivo.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the utilization of Telaglenastat Hydrochloride in 3D cell culture models, designed to guide researchers in harnessing this innovative approach for cancer research and drug development.
Mechanism of Action in 3D Cancer Models
Telaglenastat targets the first step in glutamine metabolism, inhibiting the conversion of glutamine to glutamate.[1][2] This blockade has profound effects on cancer cells, particularly those reliant on glutaminolysis to fuel the tricarboxylic acid (TCA) cycle for energy production and the synthesis of essential biomolecules.[1][2] In the context of 3D tumor models, the metabolic stress induced by Telaglenastat is exacerbated by the inherent nutrient and oxygen gradients within the spheroid structure. This can lead to a significant reduction in tumor spheroid growth and viability.[6][7]
Furthermore, Telaglenastat has demonstrated synergistic effects when combined with other anti-cancer agents. For instance, in renal cell carcinoma (RCC) models, it enhances the activity of signal transduction inhibitors like everolimus (mTOR inhibitor) and cabozantinib (VEGFR/MET/AXL inhibitor).[2] This dual targeting of glucose and glutamine metabolism has shown potent anti-proliferative effects.[2] In head and neck squamous cell carcinoma (HNSCC) models, Telaglenastat has been shown to improve the response to ionizing radiation.[6][7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of Telaglenastat in 3D cell culture models based on published studies.
Table 1: Effect of Telaglenastat on Spheroid Size
| Cell Line | Cancer Type | Telaglenastat Concentration | Treatment Duration | Reduction in Spheroid Size | Reference |
| CAL-27 | HNSCC | 1 µM | 48 hours | Significant (p ≤ 0.0001) | [6] |
| HN5 | HNSCC | 1 µM | 48 hours | Significant (p ≤ 0.001) | [6] |
| FaDu | HNSCC | 1 µM | 48 hours | Slight increase (p ≤ 0.05) | [6] |
Table 2: IC50 Values of Telaglenastat in 3D vs. 2D Cell Culture
| Cell Line | Cancer Type | 3D Model IC50 | 2D Model IC50 | Reference |
| 786-O | RCC | ~62% inhibition (Hypoxia) | ~77% inhibition (Hypoxia) | [9] |
| HT29 | Colorectal | Not explicitly in 3D, but CC50 in 2D was 19.10 µM (48h) and 8.75 µM (96h) | 19.10 µM (48h), 8.75 µM (96h) | [10] |
| SW480 | Colorectal | Not explicitly in 3D, but CC50 in 2D was 37.48 µM (48h) and 51.41 µM (96h) | 37.48 µM (48h), 51.41 µM (96h) | [10] |
Note: Direct comparative IC50 values for Telaglenastat in 3D versus 2D models are not extensively reported in the provided search results. The data presented reflects available information.
Experimental Protocols
Protocol 1: Formation of Tumor Spheroids for Drug Testing
This protocol describes a general method for generating tumor spheroids suitable for subsequent treatment with Telaglenastat.
Materials:
-
Cancer cell line of interest (e.g., CAL-27, HN5 for HNSCC)
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Ultra-low attachment (ULA) plates (e.g., 96-well round-bottom ULA plates)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells per well for a 96-well plate, this may need optimization depending on the cell line).
-
Add the cell suspension to the wells of an ultra-low attachment plate.
-
Centrifuge the plate at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily. Spheroids should form within 24-72 hours.
-
Allow spheroids to grow and compact for 3-5 days before initiating drug treatment.
Protocol 2: Treatment of Tumor Spheroids with this compound
This protocol outlines the procedure for treating pre-formed tumor spheroids with Telaglenastat.
Materials:
-
Pre-formed tumor spheroids in ULA plates
-
This compound (powder)
-
Sterile DMSO (for stock solution)
-
Complete cell culture medium
-
Multi-channel pipette
Procedure:
-
Prepare Telaglenastat Stock Solution: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C.
-
Prepare Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions of Telaglenastat in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from nanomolar to micromolar concentrations). A vehicle control (medium with the same percentage of DMSO as the highest drug concentration) must be included.
-
Drug Administration:
-
Carefully remove half of the existing medium from each well of the spheroid plate without disturbing the spheroids.
-
Add an equal volume of the prepared Telaglenastat working solutions or vehicle control to the respective wells. This will result in the desired final drug concentrations.
-
-
Incubation: Return the plate to the incubator and treat for the desired duration (e.g., 48 hours, 72 hours, or longer, depending on the experimental design).
-
Monitoring: Observe the spheroids daily for any morphological changes (e.g., size, integrity, darkness of the core).
Protocol 3: Spheroid Viability and Size Assessment
This protocol details methods to quantify the effects of Telaglenastat on spheroid viability and size.
Part A: Spheroid Size Measurement
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At desired time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.
-
Use image analysis software to measure the area or diameter of each spheroid.
-
Calculate the change in spheroid size over time for each treatment group and compare it to the vehicle control.
Part B: Spheroid Viability Assay (e.g., using CellTiter-Glo® 3D)
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit (or similar ATP-based assay)
-
Luminometer-compatible multi-well plates (opaque-walled)
-
Multi-channel pipette
Procedure:
-
After the treatment period, allow the spheroid plate to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of medium in each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Conclusion
The use of this compound in 3D cell culture models provides a robust platform for investigating its anti-cancer efficacy in a more clinically relevant setting. The protocols and data presented herein offer a foundational guide for researchers to explore the therapeutic potential of this glutaminase inhibitor. Further optimization of these protocols may be necessary depending on the specific cell lines and experimental objectives. The continued use of 3D models will undoubtedly be crucial in advancing our understanding of Telaglenastat's mechanism of action and its potential applications in personalized cancer therapy.
References
- 1. onclive.com [onclive.com]
- 2. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs [mdpi.com]
- 5. 3D cell culture models: Drug pharmacokinetics, safety assessment, and regulatory consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Measurement of Telaglenastat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telaglenastat hydrochloride (formerly CB-839) is a first-in-class, orally bioavailable, selective, and reversible inhibitor of glutaminase 1 (GLS1).[1] By targeting glutamine metabolism, Telaglenastat disrupts a key metabolic pathway that is frequently upregulated in cancer cells to support their proliferation and survival.[2][3] This document provides detailed application notes and protocols for the analytical measurement of Telaglenastat, as well as an overview of its mechanism of action.
Mechanism of Action: Inhibition of Glutaminolysis
Telaglenastat targets the mitochondrial enzyme glutaminase, which catalyzes the conversion of glutamine to glutamate.[2][3] This is a critical step in the metabolic pathway known as glutaminolysis. In many cancer cells, there is an increased reliance on glutamine as a source of carbon and nitrogen to fuel the tricarboxylic acid (TCA) cycle, as well as for the synthesis of amino acids, nucleotides, and the antioxidant glutathione. By inhibiting glutaminase, Telaglenastat effectively blocks these downstream metabolic processes, leading to decreased cancer cell proliferation and survival.[2][3]
Signaling Pathway Diagram
Caption: Mechanism of action of Telaglenastat in cancer cells.
Analytical Method: Quantification of Telaglenastat in Human Plasma by LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of Telaglenastat in biological matrices due to its high sensitivity and selectivity.[2] The following is a representative protocol based on established practices for small molecule drug quantification. Note: This protocol is a template and requires optimization and validation for specific laboratory conditions and regulatory requirements.
Experimental Workflow Diagram
Caption: General workflow for Telaglenastat quantification.
I. Sample Preparation: Protein Precipitation
-
Thaw Plasma Samples: Thaw frozen human plasma samples on ice or at room temperature. Vortex mix for 10 seconds.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled Telaglenastat) to each plasma sample.
-
Precipitation: Add 400 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing: Vortex mix each sample for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
II. LC-MS/MS Instrumentation and Conditions
The following tables summarize typical Liquid Chromatography (LC) and Mass Spectrometry (MS) parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | See Table 2 |
Table 2: Example Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | To be determined by direct infusion of Telaglenastat and IS |
III. Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Table 4: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma. |
| Linearity | Calibration curve with at least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ); accuracy (% bias) within ±15% (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; acceptable accuracy and precision. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution. |
| Recovery | Consistent and reproducible extraction efficiency across the concentration range. |
| Stability | Stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage). |
Pharmacokinetic Data
Pharmacokinetic studies in a Phase I clinical trial of Telaglenastat in patients with advanced solid tumors determined plasma concentrations using HPLC/MS/MS.[2] The recommended Phase II dose was established at 800 mg twice daily.[2] At this dose, greater than 90% GLS inhibition in platelets was observed at plasma exposures exceeding 300 nmol/L.[2]
Conclusion
The analytical methods described provide a framework for the accurate and precise quantification of this compound in a research or clinical setting. The LC-MS/MS protocol, once optimized and validated, will be a crucial tool for pharmacokinetic and pharmacodynamic assessments in the ongoing development and clinical application of this novel glutaminase inhibitor. The understanding of Telaglenastat's mechanism of action, visualized in the provided signaling pathway, is fundamental to its rational application in cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Telaglenastat Hydrochloride for Studying the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telaglenastat (formerly CB-839) is a potent, selective, and orally bioavailable inhibitor of glutaminase (GLS), a critical enzyme in cancer metabolism.[1][2] Many tumors exhibit a strong dependence on glutamine for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis.[3] Telaglenastat hydrochloride, the salt form of the inhibitor, blocks the conversion of glutamine to glutamate, thereby disrupting these vital cellular processes and impeding the proliferation of rapidly growing cancer cells.[2][4] These application notes provide detailed protocols for utilizing Telaglenastat to investigate the metabolic vulnerabilities of cancer cells and the complex interplay within the tumor microenvironment (TME).
Mechanism of Action
Telaglenastat is a first-in-class, small molecule, oral allosteric and selective inhibitor of glutaminase.[5] It specifically targets the mitochondrial enzyme glutaminase, which catalyzes the first step in glutamine metabolism.[2] By inhibiting GLS, Telaglenastat depletes intracellular glutamate pools, which in turn affects the tricarboxylic acid (TCA) cycle, glutathione production, and the synthesis of other essential metabolites.[6] This disruption of glutamine metabolism has been shown to have both cytostatic and cytotoxic effects on various tumor cell lines.[5] Furthermore, by altering glutamine availability, Telaglenastat can modulate the function of immune cells within the TME, suggesting a potential synergistic effect with immunotherapies.[7][8]
Data Presentation
Table 1: In Vitro Activity of Telaglenastat
| Parameter | Value | Cell Line/System | Reference |
| IC50 (recombinant human GAC) | 24 nM | Cell-free assay | [1] |
| IC50 (endogenous glutaminase - mouse kidney) | 23 nM | Tissue homogenate | [9] |
| IC50 (endogenous glutaminase - mouse brain) | 28 nM | Tissue homogenate | [9] |
| Glutamine Consumption Inhibition (1 µM Telaglenastat) | Up to 80% | Patient-derived melanoma cell lines | [7] |
Table 2: In Vivo Antitumor Activity of Telaglenastat
| Animal Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Mouse TNBC model | Telaglenastat (200 mg/kg, p.o.) | 61% | [1] |
| Mouse JIMT-1 xenograft model | Telaglenastat (200 mg/kg, p.o.) | 54% | [1] |
| Mouse JIMT-1 xenograft model | Telaglenastat (200 mg/kg, p.o.) + NSC 125973 (10 mg/kg, p.o.) | 100% | [1] |
| Caki-1 RCC xenograft model | Telaglenastat (200 mg/kg, p.o., BID) + Everolimus (1 mg/kg, p.o., QD) | Enhanced antitumor activity vs. single agents | [10] |
| Caki-1 RCC xenograft model | Telaglenastat (200 mg/kg, p.o., BID) + Cabozantinib (1 mg/kg, p.o., QD) | Enhanced antitumor activity vs. single agents | [10] |
Table 3: Clinical Trial Data for Telaglenastat
| Clinical Trial | Phase | Combination Agent | Key Finding | Reference |
| ENTRATA (NCT03163667) | 2 | Everolimus | Extended Progression-Free Survival in RCC patients (3.8 vs 1.9 months) | [11] |
| NCT02071862 | 1 | Monotherapy | Recommended Phase 2 Dose (RP2D) of 800 mg BID; Disease control rate of 43% across expansion cohorts. | [5][12] |
| NCT02771626 | 1/2 | Nivolumab | Well-tolerated combination; limited clinical activity across different cohorts. | [13] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol is designed to assess the anti-proliferative effect of Telaglenastat on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Telaglenastat in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should also be prepared.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing various concentrations of Telaglenastat or the vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Cell Viability Measurement: After the incubation period, measure cell viability using a suitable proliferation reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of Telaglenastat for the tested cell line.
Protocol 2: Cellular Glutamine Consumption Assay
This protocol measures the effect of Telaglenastat on the rate of glutamine consumption by cancer cells.
Materials:
-
Cancer cells or T cells
-
Serum-free RPMI medium containing 2 mmol/L glutamine
-
This compound
-
96-well plates
-
Biochemistry Analyzer (e.g., YSI 2900)
Procedure:
-
Cell Seeding: Seed tumor cells (2 x 10³) or T cells (1 x 10⁴) in 96-well plates.[7]
-
Treatment: Incubate the cells in serum-free RPMI media containing 2 mmol/L glutamine with the desired concentrations of Telaglenastat or vehicle control.[7]
-
Incubation: Incubate the plates for 12 hours under standard cell culture conditions.[7]
-
Sample Collection: After incubation, carefully collect the culture media from each well.[7]
-
Glutamine Quantification: Quantify the glutamine levels in the collected media using a biochemistry analyzer.[7]
-
Data Analysis: Calculate the amount of glutamine consumed by the cells by subtracting the final glutamine concentration from the initial concentration. Normalize the glutamine consumption to the cell number.
Protocol 3: In Vivo Xenograft Tumor Growth Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of Telaglenastat in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID/beige)
-
Cancer cell line of interest (e.g., Caki-1 RCC cells)
-
Matrigel
-
This compound
-
Vehicle control
-
Oral gavage needles
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., 2.5 x 10⁶ Caki-1 RCC cells) mixed with Matrigel into the flanks of the mice.[10]
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volumes with calipers.[10]
-
Randomization: When tumors reach a predetermined average size (e.g., ~400 mm³), randomize the mice into treatment and control groups.[10]
-
Treatment Administration: Administer Telaglenastat (e.g., 200 mg/kg) or vehicle control orally twice daily (BID).[10] If testing a combination therapy, administer the second agent according to its established protocol (e.g., everolimus at 1 mg/kg orally once daily).[10]
-
Monitoring: Continue to monitor tumor volumes and the body weight of the mice throughout the study.[7]
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.[10]
-
Data Analysis: Compare the tumor growth rates between the different treatment groups. Tumor growth inhibition (TGI) can be calculated.
Visualizations
Caption: Telaglenastat inhibits glutaminase, blocking glutamine to glutamate conversion.
Caption: Workflow for in vitro and in vivo studies using Telaglenastat.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Glutaminase Inhibitor CB-839 (Telaglenastat) Enhances the Antimelanoma Activity of T-Cell-Mediated Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
- 11. onclive.com [onclive.com]
- 12. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Telaglenastat Hydrochloride Technical Support: Solubility and Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and handling of Telaglenastat Hydrochloride (also known as CB-839 Hydrochloride).
Frequently Asked Questions (FAQs)
Q1: What is Telaglenastat and why is solubility a concern?
Telaglenastat (CB-839) is a potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1).[1][2] It plays a crucial role in cancer research by disrupting glutamine metabolism, which is essential for the growth of many tumor cells.[3][4] The hydrochloride salt form of Telaglenastat is often used in research.[5][6] However, Telaglenastat and its hydrochloride salt are classified as poorly soluble in aqueous solutions, which presents a significant challenge for researchers in preparing formulations for both in vitro and in vivo experiments.[7][8] Proper dissolution is critical for achieving accurate and reproducible experimental results.
Q2: What is the solubility of Telaglenastat in common laboratory solvents?
Telaglenastat's solubility varies significantly across different solvents. It is practically insoluble in water and ethanol but shows good solubility in organic solvents like DMSO.[1][7] Researchers should be aware that solubility data can vary slightly between suppliers. It is also important to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility.[1]
| Solvent | Reported Solubility | Source |
| DMSO | ≥28.6 mg/mL | APExBIO[7] |
| 121.3 mg/mL (212.22 mM) | TargetMol[9] | |
| 100 mg/mL (174.95 mM) | Selleck Chemicals | |
| ~20 mg/mL | Cayman Chemical | |
| ≥30 mg/mL (52.49 mM) | MedChemExpress[2] | |
| Water | Insoluble or < 0.1 mg/mL | APExBIO, Selleck Chemicals, MedChemExpress[2][7] |
| 0.00151 mg/mL (Predicted) | DrugBank Online[8] | |
| Ethanol | Insoluble or < 1 mg/mL | APExBIO, TargetMol, Selleck Chemicals[1][7][9] |
| Dimethylformamide (DMF) | ~10 mg/mL | Cayman Chemical |
| DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | Cayman Chemical[10] |
Q3: How should I prepare a stock solution of Telaglenastat for in vitro cell culture experiments?
For in vitro studies, a high-concentration stock solution is typically prepared in DMSO. This stock can then be diluted to the final working concentration in the cell culture medium. To ensure complete dissolution, physical methods are often required.
Experimental Protocol: Preparation of a Telaglenastat DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10-100 mM).
-
Dissolution: To aid dissolution, warm the tube at 37°C for 10 minutes and/or sonicate the solution in an ultrasonic bath for a short period.[7][9] Visually inspect the solution to ensure no solid particles remain.
-
Sterilization: If required, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (months) or -80°C for long-term storage (up to one year).[1][9]
Note: For cell-based experiments, the final concentration of DMSO in the culture medium should generally not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) should always be included in the experiment.[9]
Q4: What are the recommended formulations for in vivo animal studies?
Due to its poor aqueous solubility, Telaglenastat requires a specific vehicle for oral administration in animal models. These formulations often create a suspension or a clear solution, depending on the components and concentration.
| Formulation Composition | Achieved Concentration | Resulting Solution Type | Source |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 9.3 mg/mL (16.27 mM) | Suspension | TargetMol[9] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (3.64 mM) | Clear Solution | MedChemExpress[2] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | 2.08 mg/mL (3.64 mM) | Suspension (requires ultrasound) | MedChemExpress[2] |
| 20% SBE-β-CD / 10 mM Trisodium citrate (pH 2.0) | 5 mg/mL (8.75 mM) | Clear Solution (requires ultrasound, heat, and pH adjustment) | MedChemExpress[2][11] |
Experimental Protocol: Preparation of an in vivo Formulation (Suspension)
This protocol is based on a commonly cited vehicle for oral gavage.
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO first.
-
Sequential Addition: Add the remaining excipients in the specified order: PEG300, then Tween-80, and finally saline.
-
Mixing: Ensure the solution is mixed thoroughly after the addition of each component. Gentle warming or sonication can be used to aid in creating a uniform suspension.[9]
-
Administration: Since this formulation is a suspension, it should be mixed well (e.g., by vortexing) immediately before each administration to ensure uniform dosing. It is recommended to prepare this formulation fresh for immediate use.[9]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| Precipitate forms when diluting DMSO stock in aqueous buffer or media. | Telaglenastat is sparingly soluble in aqueous solutions. The high concentration in the DMSO stock crashes out upon dilution. | - Lower the final concentration of Telaglenastat in the aqueous medium.- Increase the percentage of DMSO in the final solution (if the experiment allows).- For in vitro assays, add the DMSO stock directly to the media in the well and mix quickly and thoroughly. |
| The prepared in vivo formulation is not a clear solution. | Many standard in vivo formulations for Telaglenastat are suspensions, not true solutions.[2][9] | - This is expected for some formulations. Ensure the suspension is homogenous by vortexing before each animal is dosed.- If a clear solution is required, consider alternative formulations using solubilizing agents like SBE-β-CD, but this may require significant formulation development, including heating and pH adjustment.[2][11] |
| Inconsistent results between experiments. | - Incomplete dissolution of the compound.- Degradation of the compound due to improper storage.- Non-homogenous suspension for in vivo dosing. | - Always ensure the initial DMSO stock is fully dissolved using warming and/or sonication.[7][9]- Aliquot stock solutions and avoid repeated freeze-thaw cycles.[9]- For in vivo studies, vigorously mix the suspension before drawing each dose. |
| Compound will not dissolve even in DMSO. | - The concentration is too high, exceeding the solubility limit.- The DMSO has absorbed moisture. | - Refer to the solubility table and ensure you are not exceeding the maximum concentration.- Use fresh, anhydrous (low water content) DMSO.[1]- Apply gentle heat (37°C) and sonication.[7][9] |
Diagrams and Workflows
Telaglenastat (CB-839) Mechanism of Action
Telaglenastat inhibits the enzyme Glutaminase 1 (GLS1), which is critical for converting glutamine to glutamate.[3] This blockade disrupts the Tricarboxylic Acid (TCA) cycle and other metabolic pathways that cancer cells rely on for proliferation and survival.[12][13]
Caption: Mechanism of Telaglenastat inhibiting GLS1 to block glutamine metabolism.
Workflow for Preparing in vitro Working Solutions
Following a systematic workflow ensures that Telaglenastat is properly dissolved and diluted for cell-based assays, minimizing the risk of precipitation and ensuring experimental consistency.
Caption: Standard workflow for preparing Telaglenastat solutions for in vitro use.
Troubleshooting Logic for Solubility Issues
This decision tree helps diagnose and solve common solubility problems encountered when preparing Telaglenastat formulations.
Caption: Decision tree for troubleshooting Telaglenastat solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. Telaglenastat | C26H24F3N7O3S | CID 71577426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. telaglenastat - My Cancer Genome [mycancergenome.org]
- 5. Facebook [cancer.gov]
- 6. medkoo.com [medkoo.com]
- 7. apexbt.com [apexbt.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Telaglenastat | CB 839 | GLS1 inhibitor | TargetMol [targetmol.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
common off-target effects of Telaglenastat Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the common off-target effects of Telaglenastat (CB-839) Hydrochloride. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for Telaglenastat (CB-839)?
A1: Telaglenastat is a potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1).[1] GLS1 is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a critical step in the metabolic pathway of many cancer cells that rely on glutamine for energy production and biosynthesis.[2][3][4] By inhibiting GLS1, Telaglenastat disrupts cancer cell metabolism, leading to reduced proliferation and, in some cases, apoptosis.[2][5]
Q2: What are the known molecular off-target effects of Telaglenastat?
Q3: What are the most common off-target effects observed in a clinical setting (adverse events)?
A3: In clinical trials, Telaglenastat has been generally well-tolerated.[2][6][7] The most frequently reported treatment-related adverse events (AEs) are typically mild to moderate (Grade 1-2) and include:
-
Increased Aspartate Aminotransferase (AST)[2]
These systemic effects are considered off-target in that they affect non-tumor tissues. The elevations in liver enzymes (ALT/AST) are generally laboratory abnormalities and are monitored during treatment.[2]
Q4: How does the selectivity of Telaglenastat for GLS1 over GLS2 impact its off-target profile?
A4: The selectivity of Telaglenastat for GLS1 is a critical aspect of its safety profile. GLS2, the isoform less potently inhibited by Telaglenastat, is predominantly expressed in the liver and plays a role in normal physiological processes.[10] By sparing GLS2, Telaglenastat is thought to minimize certain toxicities that might arise from non-selective glutaminase inhibition.
Troubleshooting Guides
Issue 1: Unexpectedly high cell viability in in vitro proliferation assays.
-
Possible Cause 1: Low Glutamine Dependence. The cell line being used may not be highly dependent on glutamine metabolism for proliferation.
-
Troubleshooting Tip: Confirm the glutamine dependence of your cell line. This can be done by culturing cells in glutamine-deprived media and observing the effect on proliferation. Sensitivity to Telaglenastat has been shown to correlate with a cell line's dependence on extracellular glutamine.[5]
-
-
Possible Cause 2: Insufficient Drug Concentration or Incubation Time. The concentration of Telaglenastat may be too low, or the treatment duration too short to elicit an anti-proliferative effect.
-
Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. IC50 values can vary significantly between cell lines.
-
-
Possible Cause 3: Metabolic Reprogramming. Cancer cells can adapt their metabolic pathways to overcome the inhibition of a single enzyme.
Issue 2: Inconsistent results in glutaminase activity assays.
-
Possible Cause 1: Assay Conditions. The conditions of the coupled enzymatic assay, such as enzyme and substrate concentrations, can affect the results.
-
Troubleshooting Tip: Optimize the assay conditions as described in the experimental protocols section. Ensure that the glutamate dehydrogenase (GDH) used in the coupled reaction is not rate-limiting.
-
-
Possible Cause 2: Drug-Enzyme Dissociation. Telaglenastat has a slow dissociation from GLS1.[2] Preparation of cell or tissue lysates under certain conditions can cause the drug to dissociate, leading to an underestimation of its inhibitory effect.
-
Troubleshooting Tip: Use a lysis buffer with high salt and low phosphate concentrations to preserve the Telaglenastat-GLS1 complex during sample preparation for activity measurements.[2]
-
Quantitative Data
Table 1: In Vitro Potency of Telaglenastat (CB-839)
| Target | Assay System | IC50 | Reference |
|---|---|---|---|
| GLS1 (KGA/GAC splice variants) | Recombinant Human GAC | 24 nM | Calithera Biosciences |
| Endogenous GLS1 | Mouse Kidney Homogenate | 23 nM | [1] |
| Endogenous GLS1 | Mouse Brain Homogenate | 28 nM | [1] |
| GLS2 | Not specified | > 5,000 nM | Calithera Biosciences |
Table 2: Common Treatment-Related Adverse Events (Any Grade) from a Phase I Study
| Adverse Event | Frequency | Reference |
|---|---|---|
| Fatigue | 23% | [2][8] |
| Nausea | 19% | [2][8] |
| ALT Increased | 17% | [2] |
| AST Increased | 13% | [2] |
| Photophobia | 11% |[2] |
Experimental Protocols
1. Biochemical Glutaminase (GLS) Activity Assay
This protocol is based on a coupled enzymatic assay that measures the production of glutamate.
-
Principle: GLS converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then converts glutamate to α-ketoglutarate, in a reaction that reduces NADP+ to NADPH. The increase in NADPH is monitored by fluorescence.
-
Materials:
-
Recombinant human GAC (rHu-GAC)
-
Telaglenastat (CB-839)
-
L-Glutamine
-
Glutamate Dehydrogenase (GDH)
-
NADP+
-
Assay Buffer (e.g., Tris-based buffer at physiological pH)
-
384-well microplate
-
Fluorescence plate reader (Ex340/Em460 nm)
-
-
Procedure:
-
Prepare a 3x solution of rHu-GAC in assay buffer.
-
Prepare a 3x solution of GDH in assay buffer.
-
Prepare a 3x substrate solution containing NADP+ and glutamine in assay buffer.
-
Serially dilute Telaglenastat in DMSO, and then further dilute in assay buffer.
-
In a 384-well plate, add 5 µL of the Telaglenastat dilution (or DMSO vehicle control).
-
Add 5 µL of the rHu-GAC solution and incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the GDH solution followed immediately by 5 µL of the substrate solution.
-
Immediately begin monitoring the increase in fluorescence at Ex340/Em460 nm every minute for 15-30 minutes.
-
Convert the rate of fluorescence increase to NADPH concentration using a standard curve.
-
Calculate the percent inhibition for each Telaglenastat concentration relative to the DMSO control and determine the IC50 value.
-
2. Cellular Proliferation Assay (CellTiter-Glo®)
-
Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Telaglenastat (CB-839)
-
96-well clear bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Telaglenastat in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of Telaglenastat (or vehicle control).
-
Incubate the plate for the desired duration (e.g., 72 hours) in a cell culture incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent viability relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: On-target pathway of Telaglenastat action.
Caption: General workflow for assessing off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Telaglenastat Plus Cabozantinib vs Placebo Plus Cabozantinib in Patients With Advanced Renal Cell Carcinoma: The CANTATA Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Telaglenastat Plus Everolimus in Advanced Renal Cell Carcinoma: A Randomized, Double-Blinded, Placebo-Controlled, Phase 2 ENTRATA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
Technical Support Center: Telaglenastat Hydrochloride (CB-839)
Welcome to the technical support center for Telaglenastat Hydrochloride (CB-839). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing troubleshooting guidance and frequently asked questions related to treatment duration and experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
Q1: My cells show variable sensitivity to Telaglenastat. What is the optimal concentration and treatment duration to start with?
A1: The optimal concentration and duration of Telaglenastat treatment are highly dependent on the cancer cell line's metabolic phenotype, specifically its reliance on glutamine.[1][2] We recommend performing a dose-response curve and a time-course experiment to determine the optimal conditions for your specific cell line.
-
Initial Dose-Response: Treat cells with a range of Telaglenastat concentrations (e.g., 10 nM to 10 µM) for a fixed duration, typically 72 hours, to determine the IC50 value.[3][4]
-
Time-Course Experiment: Based on the initial dose-response, select a concentration around the IC50 and treat cells for various durations (e.g., 24, 48, 72, 96 hours) to observe the time-dependent effects on cell viability and your biomarker of interest.[3][5]
Troubleshooting Tip: If you observe low sensitivity, consider that your cell line may not be highly dependent on glutamine metabolism. In such cases, Telaglenastat may be more effective in combination with other agents that target complementary metabolic pathways, such as glycolysis inhibitors or signal transduction inhibitors like everolimus or cabozantinib.[1][6]
Q2: I am not observing the expected downstream effects on the mTOR pathway. What could be the issue?
A2: Telaglenastat can indirectly inhibit mTOR signaling by depleting intracellular glutamate and downstream metabolites.[7] If you are not observing decreased phosphorylation of mTOR targets like S6 and 4E-BP1, consider the following:
-
Treatment Duration: The impact on the mTOR pathway may be time-dependent. Ensure you have treated the cells for a sufficient duration, typically at least 24 hours.[2]
-
Cellular Context: The link between glutamine metabolism and mTOR signaling can vary between cell types. Confirm that your cell model has a strong reliance on glutamine for anaplerosis and mTOR activation.
-
Western Blot Protocol: Ensure your western blot protocol is optimized for detecting phosphorylated proteins, including the use of appropriate phosphatase inhibitors during protein extraction.
Q3: My in vivo xenograft study is not showing significant tumor growth inhibition with Telaglenastat monotherapy. What should I consider?
A3: While Telaglenastat has shown preclinical antitumor activity, its efficacy as a monotherapy can be modest in some tumor models.[8] Consider the following to optimize your in vivo experiments:
-
Dosing Regimen: Ensure you are using an appropriate dose and schedule. Preclinical xenograft models have successfully used doses around 200 mg/kg, administered orally twice daily.[3][6][9]
-
Combination Therapy: The antitumor effect of Telaglenastat is often enhanced when combined with other agents.[6][10] In renal cell carcinoma models, for instance, combining Telaglenastat with everolimus or cabozantinib has shown synergistic effects.[6]
-
Pharmacodynamics: Confirm target engagement in your model. This can be assessed by measuring the inhibition of glutaminase (GLS) activity in tumor tissue or surrogate tissues like platelets.[8][11] A significant increase in circulating glutamine can also be an indicator of effective GLS inhibition.[8]
Data Summary Tables
The following tables summarize quantitative data from preclinical and clinical studies to guide your experimental design.
Table 1: In Vitro this compound Treatment Parameters
| Cell Line Type | Concentration Range | Treatment Duration | Observed Effect | Reference |
| Triple-Negative Breast Cancer (HCC1806, MDA-MB-231) | 10 nM - 1 µM | 72 hours | Antiproliferative activity (IC50s of 49 nM and 26 nM, respectively) | [3] |
| Renal Cell Carcinoma (RCC) | 1 µM | 4 hours | Decreased intracellular glutamate, glutathione, malate, and aspartate | [2][7] |
| Renal Cell Carcinoma (RCC) | 1 µM | 24 hours | Decreased phosphorylation of S6 and 4E-BP1 | [2] |
| Renal Cell Carcinoma (Caki-1) | Not specified | 72 hours | Synergistic anti-proliferative activity with cabozantinib | [6] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 0 - 1000 nM | 11-14 days | Dose-dependent decrease in colony formation | [10] |
| Colorectal Cancer (HT29) | 10, 15, 20 µM | 48 hours | Alterations in Krebs cycle intermediates | [5] |
| Chronic Lymphocytic Leukemia (HG-3, MEC-1) | 10 nM - 100 µM | 72 hours | Dose-dependent decrease in GLS-1 activity and glutathione synthesis | [4] |
Table 2: In Vivo this compound Dosing Regimens
| Model | Dosing Regimen | Duration | Observed Effect | Reference |
| Triple-Negative Breast Cancer Xenograft | 200 mg/kg, p.o., twice daily | 28 days | 61% tumor growth suppression relative to vehicle | [3] |
| Renal Cell Carcinoma Xenograft (Caki-1) | 200 mg/kg, p.o., twice daily | Not specified | Enhanced antitumor activity in combination with everolimus or cabozantinib | [6] |
| Melanoma Xenograft | 200 mg/kg, p.o., twice daily | Indicated number of days | Improved cytotoxic activity of autologous TILs | [9] |
Table 3: Clinical Trial Dosing of this compound
| Clinical Trial Phase | Dosing Regimen | Cycle Length | Population | Reference |
| Phase I | 100-800 mg, three times daily (fasted) or 600-1000 mg, twice daily (fed) | 21 days | Advanced or metastatic solid tumors | [8] |
| Phase I/II | 600 mg or 800 mg, twice daily | 28 days | Metastatic melanoma, renal cell carcinoma, non-small-cell lung cancer (in combination with nivolumab) | [12] |
| Phase II (ENTRATA) | 800 mg, twice daily | Until progression or unacceptable toxicity | Advanced renal cell carcinoma (in combination with everolimus) | [13] |
| Phase II (CANTATA) | 800 mg, twice daily | Until progression or unacceptable toxicity | Advanced renal cell carcinoma (in combination with cabozantinib) | [14] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Remove the culture medium and add fresh medium containing the various concentrations of Telaglenastat or vehicle control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.
Protocol 2: Western Blot for mTOR Pathway Analysis
-
Cell Treatment: Treat cells with Telaglenastat at the desired concentration and for the appropriate duration (e.g., 1 µM for 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total S6 and 4E-BP1.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for Telaglenastat experiments.
References
- 1. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 5. Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Efficacy and Safety of Telaglenastat Plus Cabozantinib vs Placebo Plus Cabozantinib in Patients With Advanced Renal Cell Carcinoma: The CANTATA Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Telaglenastat Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Telaglenastat Hydrochloride (CB-839).
Troubleshooting Guide
This guide addresses common issues observed during the use of Telaglenastat, focusing on interpreting unexpected results and suggesting corrective actions.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no inhibition of cell proliferation at expected IC50 concentrations. | 1. Development of Resistance: Cancer cells can develop resistance by upregulating alternative metabolic pathways to fuel the TCA cycle, such as fatty acid oxidation or pyruvate carboxylation.[1][2][3] 2. GLS Isoform Switch: Cells may switch expression from the Telaglenastat-sensitive GLS1 isoform to the less sensitive GLS2 isoform.[4] 3. Experimental Conditions: The presence of high levels of pyruvate in the culture medium can attenuate the inhibitory effect of Telaglenastat.[5] | 1. Assess Alternative Pathways: Measure the rates of fatty acid oxidation and pyruvate carboxylase activity. Consider combination therapy with inhibitors of these pathways. 2. Analyze GLS Expression: Quantify the expression levels of GLS1 and GLS2 mRNA and protein to determine if a switch has occurred. 3. Optimize Culture Medium: Use pyruvate-free medium or assess the pyruvate concentration in your medium and serum. |
| Inconsistent results in cell viability assays. | 1. Assay Method Variability: Different viability assays (e.g., MTT, CellTiter-Glo) can yield different IC50 values. 2. Time-Dependent Effects: The inhibitory effect of Telaglenastat can be time-dependent, and the chosen endpoint may not capture the full effect. 3. Cell Seeding Density: Initial cell density can influence the apparent sensitivity to the drug. | 1. Standardize Assay: Use a consistent and validated cell viability assay protocol. 2. Time-Course Experiment: Perform a time-course experiment to determine the optimal endpoint for your cell line. 3. Optimize Seeding Density: Determine the optimal seeding density for your cell line that allows for logarithmic growth throughout the experiment. |
| Unexpected changes in cellular metabolism not related to glutaminolysis. | 1. Activation of Compensatory Pathways: Inhibition of glutaminolysis can trigger the activation of other signaling pathways, such as the mTORC1 pathway, to compensate for the metabolic stress.[6] 2. Off-Target Effects (less likely for Telaglenastat): While Telaglenastat is a selective GLS1 inhibitor, unexpected metabolic shifts could occur. | 1. Profile Signaling Pathways: Use western blotting or other methods to assess the activation state of key signaling pathways like mTORC1. 2. Comprehensive Metabolomics: Perform untargeted metabolomics to get a broader view of the metabolic changes induced by Telaglenastat. |
| Difficulty in establishing a Telaglenastat-resistant xenograft model. | 1. Insufficient Drug Exposure: The dosing regimen may not be sufficient to induce resistance in vivo. 2. Tumor Microenvironment: The in vivo microenvironment can influence drug sensitivity and resistance development.[5] 3. Tumor Heterogeneity: The initial tumor may contain a mixed population of cells with varying sensitivity to Telaglenastat. | 1. Optimize Dosing Regimen: Based on preclinical data, a dose of 200 mg/kg twice daily by oral gavage has been used to inhibit tumor growth.[7] Adjust the dose and frequency as needed based on tolerability and tumor response. 2. Characterize the Microenvironment: Analyze the tumor microenvironment for factors that may contribute to resistance. 3. Clonal Selection: Consider isolating and expanding resistant clones from treated tumors for subsequent in vivo studies. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound (also known as CB-839) is a potent and selective inhibitor of glutaminase 1 (GLS1), a key mitochondrial enzyme.[8] GLS1 catalyzes the conversion of glutamine to glutamate, which is a critical step in the metabolic pathway known as glutaminolysis. Cancer cells often exhibit a high dependence on glutaminolysis to provide building blocks for proliferation and to fuel the tricarboxylic acid (TCA) cycle for energy production. By inhibiting GLS1, Telaglenastat disrupts these processes, leading to decreased cancer cell growth and survival.
2. What are the known mechanisms of resistance to Telaglenastat?
The primary mechanisms of resistance to Telaglenastat involve metabolic reprogramming to bypass the block in glutaminolysis. These include:
-
Upregulation of Alternative Anaplerotic Pathways: Cancer cells can compensate for the lack of glutamate by increasing the activity of other pathways that supply intermediates to the TCA cycle. Key among these are:
-
Glutaminase Isoform Switching: Cells may downregulate the Telaglenastat-sensitive GLS1 isoform and upregulate the GLS2 isoform, which is less sensitive to the inhibitor.[4][10]
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Activation of Pro-Survival Signaling Pathways: The mTORC1 signaling pathway can be activated as a compensatory mechanism to promote cell survival under metabolic stress.[6]
3. How can I overcome resistance to Telaglenastat in my experiments?
The most effective strategy to overcome Telaglenastat resistance is through combination therapy. By targeting the identified resistance mechanisms, you can re-sensitize cells to Telaglenastat or achieve a synergistic anti-cancer effect. Consider the following combinations:
-
Targeting Cell Cycle Progression: Combining Telaglenastat with a CDK4/6 inhibitor like Palbociclib has shown strong synergistic effects.[11]
-
Targeting the mTOR Pathway: Co-treatment with an mTOR inhibitor such as everolimus can counteract the activation of this pro-survival pathway.[12][13][14]
-
Targeting the Proteasome: In multiple myeloma, combining Telaglenastat with the proteasome inhibitor carfilzomib has demonstrated synergy.
-
Enhancing Radiotherapy: Telaglenastat can act as a radiosensitizer, increasing the efficacy of ionizing radiation.[7][15][16]
4. What are typical IC50 values for Telaglenastat?
IC50 values for Telaglenastat can vary significantly depending on the cancer cell line and the experimental conditions. Below is a table compiling some reported IC50 values.
| Cell Line | Cancer Type | Reported IC50 (nM) | Reference |
| HG3 | Chronic Lymphocytic Leukemia | 25 | [17] |
Note: It is crucial to determine the IC50 for your specific cell line and experimental setup.
5. What quantitative changes in metabolites are expected with Telaglenastat resistance?
Upon development of resistance, you can expect to see a metabolic shift away from glutamine dependence. While specific fold-changes will vary, here are some general trends observed in resistant cells compared to sensitive cells:
| Metabolite Class | Expected Change in Resistant Cells | Rationale |
| TCA Cycle Intermediates | Maintained or increased levels despite GLS1 inhibition | Upregulation of alternative anaplerotic pathways (FAO, pyruvate carboxylation) to replenish the TCA cycle.[18] |
| Fatty Acid Metabolism Intermediates | Increased levels | Indicates an increase in fatty acid oxidation as a compensatory energy source.[18] |
| Glutamine | Higher intracellular accumulation | Due to continued uptake but blocked conversion to glutamate. |
| Glutamate and downstream metabolites | Persistently low levels | Reflecting the continued inhibition of GLS1. |
Experimental Protocols & Methodologies
Detailed protocols for key experiments are provided below to assist in troubleshooting and further investigation of Telaglenastat resistance.
Protocol 1: Determination of Telaglenastat IC50 using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Telaglenastat on adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for drug dilution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of Telaglenastat in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations.
-
Drug Treatment: Remove the overnight culture medium from the cells and replace it with medium containing the various concentrations of Telaglenastat. Include a vehicle control (medium with DMSO at the highest concentration used for drug dilution).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis of mTOR Pathway Activation
Objective: To assess the phosphorylation status of key proteins in the mTOR signaling pathway in response to Telaglenastat treatment.
Materials:
-
Cell lysates from Telaglenastat-treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-total-mTOR, anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation state of the pathway.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Telaglenastat (CB-839) in a cancer cell.
Caption: Key mechanisms of resistance to Telaglenastat.
Caption: A logical workflow for troubleshooting reduced Telaglenastat efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty acid oxidation: An emerging facet of metabolic transformation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Pyruvate anaplerosis is a mechanism of resistance to pharmacological glutaminase inhibition in triple-receptor negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of GLS1 and ASCT2 Synergistically Enhances the Anticancer Effects in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yakhak.org [yakhak.org]
- 9. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liver-Type Glutaminase GLS2 Is a Druggable Metabolic Node in Luminal-Subtype Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
- 13. onclive.com [onclive.com]
- 14. Telaglenastat Plus Everolimus in Advanced Renal Cell Carcinoma: A Randomized, Double-Blinded, Placebo-Controlled, Phase 2 ENTRATA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CTNI-23. PRELIMINARY SAFETY AND PHARMACOKINETICS DATA FOR A PHASE 1B TRIAL OF TELAGLENASTAT IN COMBINATION WITH RADIATION THERAPY AND TEMOZOLOMIDE IN PATIENTS WITH IDH-MUTANT GRADE 2/3 ASTROCYTOMA (NCI-10218) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with CB-839
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with the glutaminase inhibitor, CB-839 (Telaglenastat).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CB-839?
A1: CB-839 is a potent, selective, and orally bioavailable inhibitor of glutaminase (GLS), specifically the kidney-type isoform (GLS1).[1][2] It binds to an allosteric site on the enzyme, preventing the conversion of glutamine to glutamate.[3][4] This blockade disrupts the flow of glutamine into the tricarboxylic acid (TCA) cycle and reduces the production of key metabolites necessary for cancer cell proliferation, energy production, and redox balance.[4][5]
Q2: I'm not observing the expected cytotoxic or anti-proliferative effect in my cell line. Why might this be?
A2: The sensitivity of cancer cells to CB-839 is highly variable and often correlates with their dependence on glutamine metabolism. Several factors could contribute to a lack of response:
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Low Glutaminase (GLS1) Expression: Cell lines with low expression of GLS1 may not be sensitive to CB-839. Sensitivity has been shown to correlate with higher GLS1 expression.[4]
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Metabolic Plasticity: Some cancer cells can adapt to glutaminase inhibition by utilizing alternative metabolic pathways to fuel the TCA cycle and maintain proliferation.[6]
-
Low Glutamine Dependence: The cell line may not be "addicted" to glutamine and may rely more on other nutrients like glucose for survival and growth.[4]
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Experimental Conditions: Factors such as the glutamine concentration in your cell culture media can influence the apparent efficacy of the inhibitor.
Q3: What are the expected downstream metabolic effects of CB-839 treatment?
A3: Successful inhibition of glutaminase by CB-839 should lead to a predictable set of changes in intracellular metabolite levels. These can serve as pharmacodynamic markers of target engagement. Key changes include:
-
Increase in Glutamine: The substrate of glutaminase will accumulate within the cells.[4][7]
-
Decrease in Glutamate: The direct product of the glutaminase reaction will be depleted.[4][7]
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Decrease in TCA Cycle Intermediates: Levels of α-ketoglutarate, fumarate, malate, and citrate are expected to decrease as the anaplerotic entry of glutamine into the cycle is blocked.[4][5]
-
Decrease in Glutathione (GSH): Glutamate is a precursor for the antioxidant glutathione, so a reduction in GSH levels is often observed.[4][8]
-
Decrease in Aspartate: This amino acid is linked to glutamate through the action of aspartate aminotransferase.[4][9]
Troubleshooting Guide
Problem 1: High variability in IC50 values across different experiments.
| Potential Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to phenotypic and metabolic drift. Use cells within a consistent and low passage range for all experiments.[10] |
| Cell Seeding Density | Inconsistent initial cell numbers can significantly impact proliferation rates and drug response. Optimize and strictly control seeding density. |
| Reagent Stability | CB-839, like any small molecule, can degrade over time. Ensure it is stored correctly and prepare fresh stock solutions for each experiment. |
| Assay Duration | The anti-proliferative effects of CB-839 are time-dependent. A 72-hour or longer incubation period is often used to observe significant effects.[4] |
Problem 2: No significant change in downstream metabolites (e.g., glutamate, α-ketoglutarate) after treatment.
| Potential Cause | Recommended Solution |
| Insufficient Drug Concentration or Incubation Time | The kinetics of CB-839 are time-dependent and slowly reversible.[1] Ensure you are using a sufficient concentration (typically in the range of 0.1 to 1 µM for cellular assays) and an adequate incubation time (4-24 hours) to observe metabolic changes.[4][11] |
| Cell Permeability Issues | While CB-839 is orally bioavailable, specific cell lines might exhibit differences in drug uptake. This is less common but can be investigated using cellular thermal shift assays (CETSA) to confirm target engagement.[12] |
| Assay Sensitivity | Ensure your metabolite detection method (e.g., LC/MS) is sensitive enough to detect the expected changes. |
Problem 3: My cells appear resistant to CB-839.
| Potential Cause | Recommended Solution |
| Intrinsic Resistance | As mentioned in the FAQs, the cell line may not be dependent on glutaminase. It is recommended to test a positive control cell line known to be sensitive to CB-839, such as the triple-negative breast cancer (TNBC) cell line HCC1806.[4] |
| Acquired Resistance | Prolonged exposure to glutaminase inhibitors can lead to adaptive metabolic reprogramming.[6] Consider investigating compensatory metabolic pathways that may be upregulated. |
| Off-Target Effects at High Concentrations | At very high concentrations, off-target effects might confound the results. It is crucial to perform dose-response experiments to identify a specific, on-target concentration range. IC50 values for cell viability can be significantly higher than those for functional GLS1 inhibition.[13] |
Quantitative Data Summary
Table 1: Representative IC50 Values for CB-839 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 6 days | 0.033 | [1] |
| HG-3 | Chronic Lymphocytic Leukemia | 72 hours | 0.41 | [13] |
| MEC-1 | Chronic Lymphocytic Leukemia | 72 hours | 66.2 | [13] |
| HT29 | Colorectal Cancer | 96 hours | 8.75 | [9] |
| SW480 | Colorectal Cancer | 96 hours | 51.41 | [9] |
| HCT116 | Colorectal Cancer | 96 hours | 26.31 | [9] |
Table 2: Effect of CB-839 on Cellular Metabolism
| Cell Line | Treatment | Change in Glutamine | Change in Glutamate | Change in Oxygen Consumption Rate (OCR) | Reference |
| Melanoma Patient-Derived Lines | 1 µM CB-839 (12h) | N/A (decreased consumption) | N/A | Decreased | [11] |
| HCC1806 (TNBC) | CB-839 | Increased | Decreased | Decreased | [4] |
| T47D (ER+) | CB-839 | No significant change | No significant change | No significant change | [4] |
| HG-3 & MEC-1 (CLL) | Dose-dependent CB-839 | N/A | Decreased | Decreased | [8] |
Experimental Protocols
Protocol 1: Cellular Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of CB-839 in complete growth medium. Remove the existing medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTS or a resazurin-based method, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Metabolite Extraction and Analysis by LC/MS
-
Cell Culture and Treatment: Grow cells to ~80% confluency in 6-well plates. Treat with CB-839 or vehicle control for the desired time (e.g., 4 or 24 hours).
-
Metabolite Extraction:
-
Aspirate the medium and quickly wash the cells with ice-cold normal saline solution.[5]
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex and centrifuge at high speed at 4°C to pellet cellular debris.
-
-
Sample Analysis: Transfer the supernatant containing the metabolites to a new tube for analysis by Liquid Chromatography-Mass Spectrometry (LC/MS).
Protocol 3: Seahorse XF Analyzer Mito Stress Test
-
Cell Seeding: Seed cells in a Seahorse XF analyzer-compatible plate and allow them to adhere.
-
Drug Treatment: Treat cells with CB-839 for the desired duration.
-
Assay Preparation: One hour before the assay, replace the growth medium with Seahorse XF Base Medium supplemented with glucose and glutamine, and incubate in a non-CO2 incubator at 37°C.
-
Mito Stress Test: Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A. Perform the assay on the Seahorse XF analyzer to measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).[8]
-
Data Analysis: Analyze the data using the Seahorse Wave software to determine parameters such as basal respiration, maximal respiration, and ATP production.
Visualizations
Caption: CB-839 mechanism of action.
Caption: Workflow for a cell proliferation assay.
Caption: A logical troubleshooting workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 9. Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A facile and sensitive method of quantifying glutaminase binding to its inhibitor CB-839 in tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Telaglenastat Hydrochloride (CB-839) In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Telaglenastat Hydrochloride toxicity in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Telaglenastat (also known as CB-839) is a potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1).[1] GLS1 is a critical enzyme in cancer metabolism, responsible for converting glutamine to glutamate.[2][3] This process is essential for many tumors to fuel the tricarboxylic acid (TCA) cycle for energy production, synthesize biomass, and maintain redox balance through glutathione production.[4][5] By inhibiting GLS1, Telaglenastat disrupts these vital cellular processes, leading to anti-tumor effects.[6]
Q2: What are the most common toxicities observed with Telaglenastat in clinical and preclinical studies?
In clinical trials, Telaglenastat is generally well-tolerated.[4][7][8] The most frequently reported treatment-related adverse events are typically mild to moderate and include fatigue, nausea, photophobia, and transient, reversible elevations in liver enzymes (ALT and AST).[9] Severe toxicities and dose-limiting toxicities are uncommon, and a maximum tolerated dose (MTD) has not been reached in several studies.[4][9]
Preclinical studies in mouse xenograft models using doses such as 200 mg/kg twice daily have also shown the drug to be well-tolerated.[7][10]
Q3: Are there established protocols to mitigate Telaglenastat-induced toxicities in animal models?
Specific, publicly available protocols for the mitigation of Telaglenastat-induced toxicities in animal models are limited. Management of side effects in preclinical studies is often based on general principles of animal care and may not be detailed in publications focused on efficacy. The troubleshooting guide below provides general strategies for managing potential in vivo toxicities based on the observed clinical adverse event profile.
Troubleshooting Guide for In Vivo Studies
This guide addresses potential issues that may arise during in vivo experiments with Telaglenastat and offers potential solutions.
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Weight Loss / Reduced Food Intake | Drug-related nausea or general malaise. | - Ensure palatable, high-quality chow is readily available.- Monitor food and water intake daily.- Consider providing a wet mash or supplemented diet if animals show difficulty eating.- If significant weight loss persists, consider a dose reduction or temporary cessation of treatment. |
| Lethargy / Reduced Activity | Drug-related fatigue. | - Minimize animal handling and other stressors.- Ensure a quiet, stable environment with appropriate light-dark cycles.- If lethargy is severe, a dose reduction may be necessary. |
| Elevated Liver Enzymes (ALT/AST) | Drug metabolism and potential off-target effects in the liver. | - Monitor liver enzymes at baseline and throughout the study.- Ensure the vehicle used for drug formulation is non-hepatotoxic.- If elevations are significant and progressive, consider dose reduction or termination of the study for the affected animals. |
| Signs of Dehydration | Reduced water intake possibly secondary to nausea or malaise. | - Monitor for signs of dehydration (e.g., skin tenting, decreased urine output).- Ensure easy access to water; consider gel packs or subcutaneous fluid administration if necessary. |
| Unexpected Severe Toxicity | Individual animal sensitivity, incorrect dosing, or formulation issues. | - Immediately cease dosing in the affected animal.- Provide supportive care as directed by a veterinarian.- Re-verify dose calculations, formulation, and administration technique.- Consider a pilot dose-escalation study to determine the maximum tolerated dose in your specific animal model and strain. |
Quantitative Data Summary
The following tables summarize the common treatment-related adverse events observed in human clinical trials of Telaglenastat. This data can help researchers anticipate potential toxicities in preclinical models.
Table 1: Common Treatment-Related Adverse Events (Any Grade) with Telaglenastat Monotherapy
| Adverse Event | Frequency |
| Fatigue | 23%[4][9] |
| Nausea | 19%[4][9] |
| Increased ALT | 17%[9] |
| Increased AST | 13%[9] |
| Photophobia | 11%[9] |
Data from a Phase I study in patients with advanced solid tumors.[4][9]
Experimental Protocols
Protocol 1: In Vivo Tolerability Assessment of Telaglenastat in Mice
This protocol outlines a general procedure to assess the tolerability of Telaglenastat in a mouse model.
-
Animal Model: Select a suitable mouse strain (e.g., BALB/c, C57BL/6, or an appropriate tumor-bearing model). Use age- and weight-matched animals.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control and multiple dose levels of Telaglenastat). A minimum of 5-10 mice per group is recommended.
-
Drug Formulation and Administration:
-
Prepare Telaglenastat in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the drug orally (e.g., by gavage) at the desired dose and schedule (e.g., twice daily).
-
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, grooming). Record body weight and food/water consumption.
-
Weekly (or as needed): Collect blood samples for complete blood count (CBC) and serum chemistry analysis (including ALT and AST).
-
-
Endpoint: The study can be terminated at a predetermined time point or if animals exhibit signs of severe toxicity (e.g., >20% body weight loss, severe lethargy).
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs (liver, kidneys, spleen, etc.) for histopathological analysis to identify any tissue-level toxicities.
Visualizations
Signaling Pathway of Telaglenastat Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. onclive.com [onclive.com]
- 3. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Telaglenastat Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Telaglenastat Hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in-vivo testing of this compound.
Issue 1: Poor Dissolution of this compound in Aqueous Media
-
Question: My this compound powder is not dissolving sufficiently in my aqueous buffer for in-vitro assays. What can I do?
-
Answer: this compound is known to have low aqueous solubility. Here are several approaches to enhance its dissolution for in-vitro experiments:
-
Co-solvents: For preclinical formulations, a mixture of solvents is often used. A common vehicle is a suspension composed of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] When preparing, add the solvents sequentially and ensure the solution is clear before adding the next component. Sonication may be required to aid dissolution.[1]
-
pH Adjustment: The solubility of this compound can be pH-dependent. Experiment with buffers of different pH values to find the optimal pH for solubilization.
-
Use of Surfactants: Surfactants can reduce surface tension and improve the wetting of the powder, leading to better dissolution.[2][3][4] Non-ionic surfactants like Tween 80 are commonly used in preclinical formulations.[1]
-
Issue 2: Low Oral Bioavailability in Animal Models
-
Question: I am observing low and variable plasma concentrations of this compound after oral gavage in my animal model. How can I improve its oral bioavailability?
-
Answer: Low oral bioavailability of this compound is likely due to its poor aqueous solubility, which limits its absorption in the gastrointestinal tract. Here are three advanced formulation strategies to consider:
-
Amorphous Solid Dispersions (ASDs):
-
Principle: Converting the crystalline form of the drug to a higher-energy amorphous state can significantly increase its aqueous solubility and dissolution rate.[5][6][7] The amorphous drug is dispersed within a polymer matrix to prevent recrystallization.
-
Troubleshooting:
-
Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug. Common polymers include PVP, HPMC, and Soluplus®. The optimal polymer and drug-to-polymer ratio must be determined experimentally.
-
Manufacturing Method: Common methods for preparing ASDs include spray drying and hot-melt extrusion.[8] The chosen method can impact the physical properties and stability of the final product.
-
Recrystallization: Monitor the stability of the amorphous form over time using techniques like PXRD and DSC. Recrystallization will lead to a decrease in solubility and bioavailability.
-
-
-
Lipid-Based Formulations (LBFs):
-
Principle: Dissolving this compound in a lipid-based formulation can enhance its absorption by utilizing the body's natural lipid absorption pathways. These formulations can be self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS), which form fine emulsions or microemulsions in the gut.[9][10][11]
-
Troubleshooting:
-
Excipient Screening: The formulation development involves screening various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and co-solvents (e.g., Transcutol®, PEG 400) to find a combination that can solubilize the drug and form a stable emulsion upon dilution with aqueous media.
-
In-vitro Lipolysis: It is crucial to assess how the formulation behaves under simulated gastrointestinal conditions, including the presence of lipases. In-vitro lipolysis models can predict the in-vivo performance of LBFs.
-
-
-
Nanoparticle Formulations:
-
Principle: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[12]
-
Troubleshooting:
-
Method of Preparation: Techniques like high-pressure homogenization or wet milling can be used to produce drug nanocrystals.
-
Stabilization: Surfactants or polymers are required to stabilize the nanoparticles and prevent aggregation.
-
Targeted Delivery: For specific applications, nanoparticles can be functionalized with targeting ligands. For example, gold nanoparticles with a CD133 aptamer have been explored for targeted delivery of Telaglenastat.
-
-
-
Issue 3: Food Effect on Oral Absorption
-
Question: Does the presence of food affect the oral absorption of this compound?
-
Answer: Yes, clinical data indicates that the administration of Telaglenastat with food increases its plasma exposure.[10] For preclinical studies, it is important to be consistent with the feeding schedule of the animals to minimize variability in pharmacokinetic data. For clinical relevance, administering the formulation with food is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the established oral formulation of this compound used in clinical trials?
A1: In clinical trials, this compound has been administered as an oral tablet, for example, in a 200 mg strength.[9] It is recommended to be taken with food to increase its absorption.[10]
Q2: What are the key pharmacokinetic parameters of the oral tablet formulation of Telaglenastat?
A2: A phase I clinical study provided the following pharmacokinetic data for the oral administration of Telaglenastat tablets. The data shows that exposure (Cmax and AUC) increases with dose and is higher when administered with food.
Pharmacokinetic Parameters of Telaglenastat (Cycle 1, Day 15)
| Dosing Regimen | Dose (mg) | N | Cmax (ng/mL) [CV%] | Tmax (hr) [range] | AUC0-8hr (ng*hr/mL) [CV%] |
| TID Fasted | 100 | 2 | 107[13] | 2.0 [2.0-2.0] | 425[1] |
| 150 | 4 | 141[14] | 1.5 [1.0-2.0] | 511[14] | |
| 250 | 7 | 254[15] | 2.0 [1.0-4.0] | 1140[16] | |
| 400 | 3 | 291[17] | 2.0 [2.0-4.0] | 1340[18] | |
| 600 | 5 | 509[17] | 2.0 [2.0-4.0] | 2280[19] | |
| 800 | 4 | 643[20] | 2.0 [2.0-4.0] | 3120[21] | |
| BID Fed | 600 | 11 | 1100 | 4.0 [2.0-6.0] | 5280 |
| 800 | 27 | 1300 | 4.0 [1.0-8.0] | 6470 | |
| 1000 | 6 | 1380 | 4.0 [2.0-6.0] | 7330[16] |
Data adapted from a Phase I study in patients with advanced solid tumors.[10]
Q3: What is the mechanism of action of Telaglenastat?
A3: Telaglenastat is a first-in-class, oral inhibitor of glutaminase (GLS), a key enzyme in cancer cell metabolism.[13] By blocking the conversion of glutamine to glutamate, Telaglenastat disrupts the metabolic pathways that cancer cells rely on for proliferation and survival.[13]
Q4: Are there any known drug-drug interactions with Telaglenastat?
A4: The metabolism of Telaglenastat has not been fully characterized in publicly available literature. Therefore, it is crucial to consider the potential for interactions with co-administered drugs, particularly those that are substrates, inhibitors, or inducers of major drug-metabolizing enzymes (e.g., cytochrome P450s) and transporters.
Q5: How does Telaglenastat's mechanism relate to its bioavailability?
A5: Telaglenastat's mechanism of inhibiting glutaminase is related to its pharmacodynamic effect, not directly to its bioavailability. Bioavailability is a pharmacokinetic property that describes how much of the administered drug reaches the systemic circulation. The focus on improving bioavailability is to ensure that a sufficient concentration of Telaglenastat reaches the tumor tissue to effectively inhibit glutaminase.
Experimental Protocols
The following are generalized protocols for preparing advanced formulations to improve the bioavailability of poorly water-soluble drugs like this compound. These protocols should be optimized for the specific physicochemical properties of this compound.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Solubilization: Dissolve this compound and a selected polymer (e.g., PVP K30, HPMC E5) in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film under vacuum for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared ASD for its amorphous nature (using PXRD and DSC), drug content, and dissolution properties.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Select the excipients with the highest solubilizing capacity for the drug.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-solvent at different ratios.
-
Titrate each mixture with water and observe for the formation of a clear, monophasic nanoemulsion.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-solvent from the self-emulsifying region.
-
Dissolve the required amount of this compound in this mixture with gentle heating and stirring until a clear solution is obtained.
-
-
Characterization:
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of the emulsion.
-
Characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential.
-
Assess the in-vitro drug release from the SEDDS formulation.
-
Visualizations
Caption: Experimental workflow for improving Telaglenastat HCl bioavailability.
Caption: Mechanism of action of this compound.
Caption: The logical relationship between solubility and bioavailability.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. The effect of surfactants on the dissolution behavior of amorphous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 10. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. routledge.com [routledge.com]
- 12. Current Applications of Nanoemulsions in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. Animal models for evaluation of oral delivery of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Surfactants and Polymers on the Dissolution Behavior of Supersaturable Tecovirimat-4-Hydroxybenzoic Acid Cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal versus human oral drug bioavailability: do they correlate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Phase 1 Trial of MLN0128 (sapanisertib) and CB-839 HCl (telaglenastat) in Advanced NSCLC Patients (NCI 10327): Rationale and Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Telaglenastat Hydrochloride precipitation in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Telaglenastat Hydrochloride. The information provided is intended to help overcome common challenges, particularly precipitation issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it in my aqueous buffer/cell culture medium. Why is this happening and how can I prevent it?
A1: This is a common issue known as solvent-shifting precipitation. This compound is highly soluble in organic solvents like DMSO but has very low aqueous solubility.[1] When the DMSO stock solution is diluted into an aqueous environment, the solubility of the compound dramatically decreases, leading to precipitation.
To prevent this, consider the following troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.1% for cell-based assays to avoid solvent toxicity.
-
Use a gentle mixing process: When diluting, add the DMSO stock to the aqueous solution slowly while gently vortexing to promote better dispersion.
-
Work with fresh solutions: Prepare working solutions immediately before use to minimize the time for precipitation to occur.
-
Consider formulation strategies: For in vivo or challenging in vitro systems, using co-solvents and excipients can significantly improve solubility. Refer to the advanced formulation guide below.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound.[2] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[3] For long-term storage, stock solutions in DMSO should be stored at -20°C or -80°C.[3]
Q3: My this compound solution appears as a suspension. Is this usable?
A3: If your preparation is intended to be a suspension (e.g., for some in vivo formulations), it should be used immediately after preparation and ensure it is well-mixed to guarantee uniform dosing. For most in vitro assays that require a homogenous solution, a suspension is not ideal as it can lead to inaccurate and irreproducible results. If a clear solution is required, refer to the solubilization protocols.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of this compound is pH-dependent. It exhibits higher solubility in acidic conditions. A clear solution for in vivo use has been achieved using a 10 mM citrate buffer at pH 2.0 in combination with other excipients.[4] While a complete pH-solubility profile is not publicly available, the need for an acidic buffer to achieve a clear solution suggests that solubility likely decreases as the pH approaches neutral and alkaline conditions, which is typical for weakly basic compounds.
Troubleshooting Guide: Precipitation in Solution
This guide provides a systematic approach to troubleshooting precipitation issues with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media. | Low aqueous solubility of this compound. | - Lower the final compound concentration.- Minimize the final DMSO concentration.- Add the stock solution to the aqueous media slowly with gentle mixing.- Prepare fresh working solutions for immediate use. |
| Cloudiness or precipitation in the stock solution. | The compound may have come out of solution during storage, especially after freeze-thaw cycles. | - Warm the stock solution to 37°C and sonicate for 10-15 minutes to try and redissolve the compound. |
| Precipitation observed over time in the final working solution. | The compound is not stable in the aqueous solution at the prepared concentration and storage conditions. | - Prepare the working solution immediately before the experiment.- If storage is necessary, evaluate the stability at different temperatures (4°C vs. room temperature) for short periods. |
| Inconsistent results in cell-based assays. | Precipitation of the compound leads to inaccurate dosing. | - Visually inspect the wells of your cell culture plate under a microscope for any signs of precipitation.- Consider using a formulation with solubility enhancers if high concentrations are required. |
Data Presentation: Solubility of Telaglenastat
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (174.95 mM) | Use fresh DMSO; moisture can reduce solubility. | [3] |
| DMSO | 121.3 mg/mL (212.22 mM) | Sonication is recommended. | |
| Water | Insoluble | - | [3] |
| Ethanol | Insoluble | - | [3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex and/or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can also aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
-
Protocol 2: Advanced Formulation for Improved Aqueous Solubility (In Vivo Example)
This protocol is an example of a formulation that has been used to achieve a clear solution for in vivo studies and may be adapted for specific in vitro applications where higher concentrations are needed.
-
Materials: this compound, 20% HP-β-CD (Hydroxypropyl-β-cyclodextrin) in 10 mM Citrate buffer (pH 2.0).
-
Procedure:
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation.
References
adjusting Telaglenastat Hydrochloride concentration for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Telaglenastat Hydrochloride (CB-839), a potent and selective inhibitor of glutaminase 1 (GLS1).[1][2] This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and a summary of effective concentrations in various cell lines to facilitate successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (CB-839)?
A1: Telaglenastat is a first-in-class, selective, and orally active inhibitor of glutaminase 1 (GLS1).[1][2] It specifically targets the KGA (kidney-type) and GAC (glutaminase C) splice variants of GLS1 over GLS2.[1][2] By inhibiting GLS1, Telaglenastat blocks the conversion of glutamine to glutamate, a crucial step in the metabolic pathway known as glutaminolysis.[3] Cancer cells often exhibit a high dependency on glutamine for energy production and the synthesis of essential macromolecules. By disrupting this pathway, Telaglenastat can impede the proliferation and survival of these cancer cells.[4]
Q2: What is the typical effective concentration range for Telaglenastat in cell culture?
A2: The effective concentration of Telaglenastat can vary significantly depending on the cell line's dependence on glutamine metabolism. Generally, IC50 values (the concentration that inhibits 50% of cell proliferation) for sensitive cancer cell lines range from the low nanomolar to the low micromolar range. For instance, in some triple-negative breast cancer (TNBC) cell lines, IC50 values can be as low as 20-55 nM, while other cell lines may require concentrations in the micromolar range.[5] It is crucial to determine the optimal concentration for each specific cell line experimentally.
Q3: How should I prepare and store this compound for in vitro use?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, it is recommended that the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[5] Stock solutions should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Q4: How long should I incubate cells with Telaglenastat to observe an effect?
A4: The incubation time required to observe a significant anti-proliferative effect typically ranges from 48 to 72 hours. However, the optimal duration can depend on the cell line's doubling time and its metabolic rate. For some cell lines, effects on metabolic pathways can be observed in as little as a few hours.[4]
Q5: Are there known resistance mechanisms to Telaglenastat?
A5: While research is ongoing, potential mechanisms of resistance could involve metabolic reprogramming, where cancer cells find alternative pathways to fuel their growth that are not dependent on glutaminolysis. Additionally, differences in the expression levels of GLS1 or the ability of cells to utilize other nutrients like alanine may influence their sensitivity to Telaglenastat.[7]
Troubleshooting Guide
Q1: I am not observing any significant anti-proliferative effect even at high concentrations of Telaglenastat. What could be the reason?
A1:
-
Low Glutamine Dependence: The cell line you are using may not be highly dependent on glutamine metabolism for its growth and survival. Consider using a positive control cell line known to be sensitive to Telaglenastat (e.g., certain TNBC cell lines).
-
Suboptimal Drug Concentration or Incubation Time: Ensure you have tested a sufficiently broad range of concentrations and a long enough incubation period (typically 72 hours).
-
Drug Inactivity: Verify the integrity of your Telaglenastat stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound.
-
Cell Culture Medium Composition: The composition of your cell culture medium, particularly the concentration of glutamine and other nutrients, can influence the efficacy of Telaglenastat.
Q2: I am observing excessive cell death, even at very low concentrations of Telaglenastat. What should I do?
A2:
-
High Cell Line Sensitivity: Your cell line may be exceptionally sensitive to glutaminase inhibition. It is recommended to perform a dose-response experiment with a wider range of lower concentrations to determine the precise IC50 value.
-
Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.1%. Prepare a vehicle control (medium with the same concentration of DMSO but without Telaglenastat) to assess the effect of the solvent on cell viability.
-
Incorrect Drug Concentration: Double-check your calculations for the dilution of your stock solution to rule out an error in the final concentration.
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A3:
-
Standardize Cell Seeding Density: Ensure that the same number of viable cells are seeded in each well for every experiment, as cell density can affect the response to the drug.
-
Consistent Incubation Times: Use a consistent incubation time for all experiments.
-
Reagent Quality: Use fresh, high-quality reagents and ensure your Telaglenastat stock solution has been stored correctly.
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of Telaglenastat (CB-839) in various cancer cell lines. This data can be used as a starting point for determining the optimal concentration for your specific experiments.
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |
| A549 | Non-Small Cell Lung Cancer | 0.026 | 72 hours, CellTiter-Glo |
| CAKI-1 | Renal Cell Carcinoma | 0.04 | 5 days, EZMTT assay |
| HCT116 | Colorectal Carcinoma | 0.028 | Not specified |
| HT1080 | Fibrosarcoma | 44.38 | Not specified |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.026 | 72 hours |
| MDA-MB-436 | Triple-Negative Breast Cancer | 0.52 | Not specified |
| HCC1806 | Triple-Negative Breast Cancer | 0.049 | 72 hours |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.036 | Not specified |
| CT-26 | Colon Carcinoma (Murine) | 0.42 | Not specified |
| H22 | Hepatocellular Carcinoma (Murine) | > 10 | Not specified |
| NCI-H358 | Non-Small Cell Lung Cancer | > 1 | Not specified |
Data compiled from multiple sources.[5][8] Assay conditions and incubation times can significantly influence IC50 values.
Experimental Protocols
Protocol 1: Determining Optimal Telaglenastat Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines the use of an MTT assay to determine the dose-dependent effect of Telaglenastat on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (CB-839)
-
DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of Telaglenastat in complete medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Telaglenastat or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with occasional gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for GLS1 Expression
This protocol provides a general method for detecting the expression of GLS1 in your cell line, which can be a useful indicator of potential sensitivity to Telaglenastat.
Materials:
-
Cell lysate from treated and untreated cells
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GLS1 (e.g., Rabbit mAb)
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Protein Extraction and Quantification:
-
Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against GLS1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Visualizations
Caption: Mechanism of action of Telaglenastat (CB-839).
Caption: Workflow for determining optimal Telaglenastat concentration.
Caption: Troubleshooting decision tree for Telaglenastat experiments.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telaglenastat | CB 839 | GLS1 inhibitor | TargetMol [targetmol.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to GLS1 Inhibitors: Telaglenastat Hydrochloride vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
Glutaminase 1 (GLS1) has emerged as a critical therapeutic target in oncology due to the dependence of many tumor cells on glutamine metabolism. This guide provides an objective comparison of Telaglenastat (CB-839) Hydrochloride, a first-in-class GLS1 inhibitor, with other notable GLS1 inhibitors and glutamine metabolism antagonists. The comparison is supported by experimental data from preclinical and clinical studies to aid researchers in their drug development endeavors.
Executive Summary
Telaglenastat (CB-839) is a potent, selective, and orally bioavailable inhibitor of GLS1. It has demonstrated anti-tumor activity in a variety of preclinical models and has been evaluated in numerous clinical trials.[1][2] This guide compares Telaglenastat to IPN60090, another selective GLS1 inhibitor, and Sirpiglenastat (DRP-104), a broad-acting glutamine antagonist. The key differentiators lie in their mechanism of action, potency, and stage of clinical development. While Telaglenastat and IPN60090 specifically target GLS1, Sirpiglenastat inhibits multiple glutamine-utilizing enzymes, offering a broader but potentially less targeted approach.[3][4]
Data Presentation
Table 1: In Vitro Potency of GLS1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Line / Enzyme Source | Reference |
| Telaglenastat (CB-839) | GLS1 (GAC isoform) | Recombinant Human GAC | 24 | Recombinant Human GAC | [calithera_data] |
| GLS1 | Endogenous mouse kidney | 23 | Mouse kidney homogenate | [5] | |
| GLS1 | Endogenous mouse brain | 28 | Mouse brain homogenate | [5] | |
| Antiproliferative | Cell-based | 49 | HCC1806 (TNBC) | [5] | |
| Antiproliferative | Cell-based | 26 | MDA-MB-231 (TNBC) | [5] | |
| IPN60090 | GLS1 (GAC isoform) | Recombinant Human GAC | 5.5 | Recombinant Human GAC | [6] |
| Antiproliferative | Cell-based | 13 | A549 (NSCLC) | [6] | |
| BPTES | GLS1 | Recombinant Human GAC | ~2,500 | Recombinant Human GAC | [7] |
Note: IC50 values are highly dependent on assay conditions. Direct comparison between studies should be made with caution.
Table 2: Preclinical In Vivo Efficacy
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Telaglenastat (CB-839) | Triple-Negative Breast Cancer (TNBC) Xenograft | 200 mg/kg, p.o., BID | 61% (single agent) | [calithera_data] |
| Renal Cell Carcinoma (Caki-1) Xenograft | 200 mg/kg, p.o., BID | Significant TGI vs. vehicle | [1] | |
| IPN60090 | NCI-H358 (NSCLC) Xenograft | 100 mg/kg, p.o., BID | 28% (single agent) | [6] |
| Sirpiglenastat (DRP-104) | MC38 (Colon) Syngeneic | 0.5 - 1.4 mg/kg, s.c., QD | 96% - 101% | [8] |
Mechanism of Action and Signaling Pathways
Telaglenastat and IPN60090 are allosteric inhibitors of GLS1, binding to a site distinct from the active site and preventing the conversion of glutamine to glutamate. This blockade disrupts the tricarboxylic acid (TCA) cycle and redox balance within cancer cells, leading to decreased proliferation and survival. Sirpiglenastat, as a prodrug of the glutamine analog DON (6-diazo-5-oxo-L-norleucine), irreversibly inhibits multiple glutamine-utilizing enzymes, leading to a broader disruption of cellular metabolism.[3][8]
Experimental Protocols
In Vitro GLS1 Inhibition Assay (Coupled-Enzyme Assay)
This assay measures the enzymatic activity of GLS1 by coupling the production of glutamate to a detectable signal.
-
Reagents: Recombinant human GLS1 (GAC isoform), L-glutamine, NAD+, glutamate dehydrogenase (GDH), assay buffer (e.g., Tris-HCl, pH 8.0, containing potassium phosphate and EDTA).
-
Procedure: a. Prepare serial dilutions of the test inhibitor (e.g., Telaglenastat, IPN60090). b. In a 96-well plate, add the assay buffer, GLS1 enzyme, and the inhibitor at various concentrations. c. Incubate for a pre-determined time to allow for inhibitor binding. d. Initiate the reaction by adding a substrate mix containing L-glutamine, NAD+, and GDH. e. The GDH enzyme converts the glutamate produced by GLS1 into α-ketoglutarate, simultaneously reducing NAD+ to NADH. f. Monitor the increase in NADH absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
This assay assesses the effect of GLS1 inhibitors on cancer cell growth.[9][10][11][12]
-
Cell Culture: Plate cancer cells (e.g., A549, HCC1806) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the GLS1 inhibitor for a specified period (e.g., 72 hours).
-
Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution, which binds to cellular proteins.
-
Washing: Wash away the unbound dye with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris-base solution.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the cell number. Calculate the percentage of cell growth inhibition for each inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of GLS1 inhibitors in a living organism.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., Caki-1, NCI-H358) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the GLS1 inhibitor (e.g., Telaglenastat, IPN60090) or vehicle control orally (p.o.) or via another appropriate route, at a specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a pre-defined size, or at a specified time point.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. TGI (%) = (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100.
Conclusion
Telaglenastat Hydrochloride has demonstrated robust preclinical and clinical activity as a selective GLS1 inhibitor. Its comparison with other GLS1 inhibitors like IPN60090 reveals differences in potency that may be influenced by experimental conditions. Sirpiglenastat represents a different therapeutic strategy by broadly targeting glutamine metabolism. The choice of inhibitor for further research and development will depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. The experimental protocols provided in this guide offer a foundation for conducting comparative studies to further elucidate the distinct profiles of these promising anti-cancer agents.
References
- 1. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medicalresearch.com [medicalresearch.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Telaglenastat Hydrochloride Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Telaglenastat Hydrochloride (CB-839), a first-in-class, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1).[1][2] Understanding and confirming the interaction of this compound with its target is a critical step in preclinical and clinical development. This document outlines various experimental approaches, presents supporting data in a comparative format, and provides detailed protocols for key assays.
Introduction to Telaglenastat and its Target
Telaglenastat is an investigational anti-cancer agent that targets the metabolic enzyme glutaminase (GLS).[3] Specifically, it inhibits the conversion of glutamine to glutamate, a crucial step in the metabolic pathway known as glutaminolysis.[4][5] Many cancer cells exhibit a heightened dependence on glutamine for energy production, biosynthesis of macromolecules, and maintenance of redox balance.[6] By blocking GLS1, Telaglenastat disrupts these processes, leading to impaired proliferation and survival of glutamine-dependent tumors.[5][6] Telaglenastat selectively inhibits the kidney-type (KGA) and glutaminase C (GAC) splice variants of GLS1.[1]
The validation of Telaglenastat's engagement with GLS1 in a cellular context is paramount for confirming its mechanism of action, determining effective concentrations, and identifying pharmacodynamic biomarkers for clinical studies.
Comparison of Target Engagement Validation Methods
Several orthogonal methods can be employed to validate the cellular target engagement of Telaglenastat. The choice of method often depends on the specific research question, available resources, and the desired throughput. Below is a comparison of common techniques:
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Biochemical Enzyme Assay | Measures the direct inhibition of recombinant GLS1 enzyme activity by Telaglenastat. | High throughput, direct measure of enzyme inhibition, allows for determination of IC50 values. | Does not account for cellular uptake, metabolism, or off-target effects. | Spectrophotometric or fluorometric measurement of reaction product (e.g., NADH). |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. | In-cell, label-free, can confirm direct target binding. | Lower throughput, may not be suitable for all targets. | Western blot or mass spectrometry analysis of soluble protein fraction. |
| Metabolite Profiling (LC-MS/NMR) | Quantifies changes in intracellular concentrations of glutamine and its downstream metabolites. | Provides a direct readout of the metabolic consequences of target inhibition, high specificity. | Requires specialized equipment and expertise, can be lower throughput. | Relative or absolute quantification of metabolites like glutamate, α-ketoglutarate, and TCA cycle intermediates.[7][8] |
| Extracellular Flux Analysis (Seahorse) | Measures real-time changes in cellular metabolism, specifically the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). | Provides functional data on the impact of target inhibition on cellular respiration and glycolysis. | Indirect measure of target engagement, can be influenced by other metabolic pathways. | OCR and ECAR values.[7] |
| Cell Proliferation/Viability Assays | Assesses the downstream biological effect of GLS1 inhibition on cancer cell growth. | Simple, high throughput, relevant to the desired therapeutic outcome. | Indirect measure of target engagement, can be influenced by off-target effects. | Cell number, ATP levels (e.g., CellTiter-Glo), or dye exclusion.[1][9] |
| Pharmacodynamic (PD) Marker Analysis | Measures GLS1 inhibition in surrogate tissues (e.g., platelets) or tumor biopsies, or changes in systemic metabolite levels (e.g., plasma glutamine). | Clinically relevant, provides evidence of target engagement in vivo.[10] | Requires access to clinical or animal samples, can be technically challenging. | Enzyme activity in isolated tissues, metabolite concentrations in plasma or tissue. |
Experimental Protocols
Biochemical GLS1 Enzyme Inhibition Assay
This assay measures the ability of Telaglenastat to inhibit the activity of recombinant human glutaminase C (GAC), a splice variant of GLS1. The production of glutamate is coupled to the activity of glutamate dehydrogenase (GDH), which oxidizes glutamate to α-ketoglutarate and reduces NAD+ to NADH. The increase in NADH is monitored by fluorescence.
Materials:
-
Recombinant human GAC (rHu-GAC)
-
L-Glutamine
-
Glutamate Dehydrogenase (GDH)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
This compound
-
Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL bovine serum albumin, 1 mM DTT, 0.01% Triton X-100[2][11]
-
384-well black plates
-
Fluorescence plate reader (Ex 340 nm / Em 460 nm)
Procedure:
-
Prepare a serial dilution of Telaglenastat in DMSO.
-
In a 384-well plate, add 1 µL of the Telaglenastat dilution or DMSO (vehicle control).
-
Prepare a reaction mixture containing assay buffer, 10 mM glutamine, and 6 units/mL GDH.[11]
-
Add 24 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 25 µL of rHu-GAC (final concentration ~2 nM) to each well.[11]
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence at 340 nm excitation and 460 nm emission every minute for 15 minutes.[11]
-
Calculate the initial reaction velocities from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each Telaglenastat concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a four-parameter dose-response curve.
Cellular Metabolite Profiling by LC-MS
This method quantifies the change in intracellular glutamine and glutamate levels following treatment with Telaglenastat, providing direct evidence of target engagement and its metabolic consequences.
Materials:
-
Cancer cell line of interest (e.g., ACHN, Caki-1)[12]
-
Cell culture medium and supplements
-
This compound
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Internal standards (e.g., 13C-labeled amino acids)
-
6-well or 12-well cell culture plates
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Telaglenastat or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol containing internal standards to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume of LC-MS grade water/acetonitrile for analysis.
-
Analyze the samples by LC-MS to quantify the levels of glutamine, glutamate, and other relevant metabolites.
-
Normalize the metabolite levels to cell number or total protein content.
Visualizations
Caption: Telaglenastat inhibits GLS1, blocking glutamine to glutamate conversion.
Caption: Workflow for cellular metabolite profiling using LC-MS.
Caption: Relationship between different target validation methods.
Alternative GLS1 Inhibitors for Comparison
When validating the effects of Telaglenastat, it is often beneficial to include other known GLS1 inhibitors as controls or for comparative analysis. Two such compounds are:
-
BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide): A well-characterized, potent, and allosteric inhibitor of GLS1. It serves as a valuable tool compound for studying the effects of glutaminase inhibition.
-
Compound 968: Another small molecule inhibitor of GLS1 that has been shown to block cancer cell proliferation.[13]
Including these compounds in parallel experiments can help to confirm that the observed cellular effects are due to the inhibition of GLS1 and are not off-target effects specific to Telaglenastat.
Conclusion
Validating the cellular target engagement of this compound is a multi-faceted process that can be approached using a variety of techniques. Direct biochemical assays confirm enzyme inhibition, while cellular methods such as metabolite profiling and extracellular flux analysis provide crucial information on the metabolic consequences of target engagement. Downstream assays like cell proliferation confirm the biological impact. By employing a combination of these methods, researchers can robustly validate the mechanism of action of Telaglenastat and build a strong foundation for further drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. telaglenastat - My Cancer Genome [mycancergenome.org]
- 4. onclive.com [onclive.com]
- 5. Facebook [cancer.gov]
- 6. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutaminase-1 (GLS1) inhibition limits metastatic progression in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaminase-1 (GLS1) inhibition limits metastatic progression in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Telaglenastat | CB 839 | GLS1 inhibitor | TargetMol [targetmol.com]
- 12. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
- 13. aacrjournals.org [aacrjournals.org]
A Comprehensive Efficacy and Mechanism of Action Guide to Telaglenastat (CB-839)
An important clarification for our readers: Telaglenastat is the generic name for the investigational drug also widely known by its developmental code, CB-839. Throughout this guide, both names will be used interchangeably as they refer to the identical molecule, a first-in-class, potent, and selective glutaminase inhibitor. This document serves not as a comparison between two different entities, but as a detailed exposition of the efficacy and experimental basis of this single agent.
Telaglenastat (CB-839) is an orally bioavailable, small molecule inhibitor of glutaminase (GLS), a critical enzyme in cancer cell metabolism.[1][2][3] By targeting the conversion of glutamine to glutamate, Telaglenastat disrupts a key pathway that many tumors rely on for energy production, biosynthesis, and maintaining redox balance.[2][4] This guide provides a comprehensive overview of the preclinical and clinical data supporting the efficacy of Telaglenastat, details the experimental protocols used in its evaluation, and visualizes its mechanism of action.
Mechanism of Action
Telaglenastat is a selective and reversible allosteric inhibitor of glutaminase.[5][6][7] In many cancer cells, there is an increased uptake and utilization of glutamine, a phenomenon often referred to as "glutamine addiction". Glutaminase catalyzes the first step in glutaminolysis, the conversion of glutamine to glutamate. Glutamate is then further metabolized to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to generate ATP and biosynthetic precursors. By inhibiting glutaminase, Telaglenastat effectively blocks this pathway, leading to a depletion of downstream metabolites essential for tumor cell proliferation and survival.[2][8] Preclinical studies have shown that Telaglenastat treatment leads to reduced levels of glutamate and its downstream metabolites, including the TCA cycle intermediate malate and the amino acid aspartate.[9]
Caption: Mechanism of action of Telaglenastat (CB-839) in a cancer cell.
Preclinical Efficacy
The antitumor activity of Telaglenastat has been demonstrated in a variety of preclinical models, including cell lines and xenografts.
In Vitro Antiproliferative Activity
Telaglenastat has shown potent antiproliferative effects in a range of cancer cell lines, particularly those that exhibit a high dependence on glutamine.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.033 | [1] |
| Various Triple-Negative Breast Cancer | Triple-Negative Breast Cancer | 0.002 - 0.3 | [8] |
In Vivo Tumor Growth Inhibition
In xenograft models, orally administered Telaglenastat has been shown to suppress tumor growth both as a single agent and in combination with other therapies.
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| TNBC Model | Triple-Negative Breast Cancer | Telaglenastat (200 mg/kg, p.o.) | 61 | [1] |
| JIMT-1 | Breast Cancer | Telaglenastat (200 mg/kg, p.o.) | 54 | [1] |
| JIMT-1 | Breast Cancer | Telaglenastat (200 mg/kg, p.o.) + NSC 125973 | 100 | [1] |
Clinical Efficacy
Telaglenastat has been evaluated in several clinical trials, primarily in combination with other anticancer agents.
ENTRATA Trial: Telaglenastat with Everolimus in Renal Cell Carcinoma (RCC)
The Phase 2 ENTRATA trial evaluated the combination of Telaglenastat and everolimus in patients with heavily pretreated advanced or metastatic RCC.[4][7]
| Parameter | Telaglenastat + Everolimus | Placebo + Everolimus | Hazard Ratio (95% CI) | p-value (one-sided) | Reference |
| Median Progression-Free Survival (PFS) | 3.8 months | 1.9 months | 0.64 (0.34-1.20) | 0.079 | [4][7][10] |
CANTATA Trial: Telaglenastat with Cabozantinib in Renal Cell Carcinoma (RCC)
The Phase 2 CANTATA trial investigated the combination of Telaglenastat and cabozantinib in patients with metastatic RCC.[11] The addition of Telaglenastat to cabozantinib did not result in a statistically significant improvement in progression-free survival.[11][12]
| Parameter | Telaglenastat + Cabozantinib | Placebo + Cabozantinib | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 9.2 months | 9.3 months | 0.94 (0.74-1.21) | 0.653 | [11][12] |
| Overall Response Rate (ORR) | 31.2% | 27.8% | - | - | [11] |
Phase I Study in Solid Tumors
A Phase 1 dose-escalation and expansion study of Telaglenastat in patients with advanced or metastatic solid tumors established a recommended Phase 2 dose (RP2D) of 800 mg twice daily and demonstrated a manageable safety profile.[13][14]
| Parameter | Value | Reference |
| Disease Control Rate (DCR) | 43% | [14] |
| DCR in RCC | 50% | [14] |
| Overall Response Rate (ORR) | 5% | [14] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
In Vitro Antiproliferative Assay
Caption: Workflow for in vitro antiproliferation assay.
Methodology:
-
Cell Seeding: Breast cancer cell lines were seeded into 96-well plates at an appropriate density.
-
Drug Treatment: The following day, cells were treated with a range of concentrations of Telaglenastat (CB-839).
-
Incubation: Plates were incubated for 72 hours under standard cell culture conditions.
-
Proliferation Measurement: Cell viability was assessed using a commercially available assay, such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The resulting data was used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) values.[8]
In Vivo Xenograft Studies
Caption: Workflow for in vivo xenograft studies.
Methodology:
-
Tumor Implantation: Human cancer cells (e.g., from a triple-negative breast cancer cell line) were implanted subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors were allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Mice were then randomized into different treatment groups, including a vehicle control group.
-
Drug Administration: Telaglenastat was administered orally (p.o.) at a specified dose and schedule (e.g., 200 mg/kg, twice daily).
-
Monitoring: Tumor volumes and mouse body weights were measured regularly (e.g., twice a week).
-
Endpoint: The study continued until tumors in the control group reached a specified maximum size or for a predetermined duration.
-
Data Analysis: Tumor growth inhibition was calculated by comparing the change in tumor volume in the treated groups to the control group.[1]
Glutaminase Activity Assay
Methodology: The enzymatic activity of glutaminase was measured in an assay buffer containing 50 mM Tris-Acetate pH 8.6, 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL bovine serum albumin, 1 mM DTT, 2 mM NADP+, and 0.01% Triton X-100.[1] The inhibition of recombinant human glutaminase (GAC) by Telaglenastat was determined following preincubation.[1]
Conclusion
Telaglenastat (CB-839) is a promising therapeutic agent that targets a key metabolic vulnerability in a variety of cancers. Its mechanism of action, the inhibition of glutaminase, is well-characterized, and its antitumor effects have been demonstrated in both preclinical and clinical settings. While the combination of Telaglenastat with cabozantinib in the CANTATA trial did not show a significant improvement in progression-free survival in metastatic RCC, the ENTRATA trial did provide proof-of-concept for its activity in combination with everolimus in a heavily pretreated RCC population.[4][7][11][12] Ongoing research continues to explore the potential of Telaglenastat in combination with other therapies and in different cancer types, with the goal of identifying patient populations most likely to benefit from this novel metabolic inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Facebook [cancer.gov]
- 4. onclive.com [onclive.com]
- 5. ascopubs.org [ascopubs.org]
- 6. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
- 10. targetedonc.com [targetedonc.com]
- 11. onclive.com [onclive.com]
- 12. Efficacy and Safety of Telaglenastat Plus Cabozantinib vs Placebo Plus Cabozantinib in Patients With Advanced Renal Cell Carcinoma: The CANTATA Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Telaglenastat Hydrochloride: Safety, Efficacy, and Alternatives in Cancer Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and efficacy profile of Telaglenastat (CB-839), a first-in-class, oral, selective, and reversible inhibitor of glutaminase (GLS). By targeting the metabolic dependency of cancer cells on glutamine, Telaglenastat represents a novel therapeutic approach. This document compares its performance with emerging alternatives, supported by experimental data, to inform research and drug development in the field of cancer metabolism.
Executive Summary
Telaglenastat has been evaluated in numerous clinical trials, demonstrating a manageable safety profile and promising, albeit modest, efficacy, particularly in combination with other anti-cancer agents in specific tumor types like renal cell carcinoma (RCC). The most common treatment-related adverse events are fatigue, nausea, and photophobia. While it has shown a signal of anti-tumor activity, its efficacy as a monotherapy has been limited. Emerging glutaminase inhibitors, such as IACS-6274 and the broad glutamine antagonist DRP-104, are in early-stage clinical development and present potential alternatives with different pharmacological properties. This guide offers a detailed comparison to aid in the strategic assessment of these metabolic inhibitors.
Data Presentation: Comparative Safety and Efficacy
The following tables summarize the quantitative safety and efficacy data for Telaglenastat in various clinical trial settings, alongside available data for its alternatives.
Table 1: Safety Profile of Telaglenastat and Alternatives
| Drug/Combination | Trial Phase | Most Common Adverse Events (Any Grade) | Grade 3/4 Adverse Events of Interest |
| Telaglenastat (Monotherapy) | I | Fatigue (23%), Nausea (19%), ALT/AST Increased (17%/13%), Photophobia (11%)[1] | Lower incidence on BID-fed schedule (3%) vs. TID-fasted (22%)[1] |
| Telaglenastat + Nivolumab | I/II | Fatigue (42.4%), Nausea (39%), Photophobia (32.2%)[2][3][4] | - |
| Telaglenastat + Everolimus | II (ENTRATA) | Fatigue, Anemia, Cough, Dyspnea, Elevated Serum Creatinine, Diarrhea | Anemia (17.4%), Pneumonia (6.5%), Abdominal Pain (6.5%), Thrombocytopenia (6.5%) |
| Telaglenastat + Cabozantinib | II (CANTATA) | Diarrhea, Decreased Appetite, Elevated Transaminases, Fatigue, Nausea, Rash[5] | Hypertension (17%), Diarrhea (15%)[5] |
| IACS-6274 | I | Photopsia, Photophobia, Increased Creatinine, Increased AST[6] | Reversible Nausea, Vomiting, Fatigue. Dose-limiting: Acute Renal Failure, PRES Syndrome (at highest dose)[1][6][7] |
| DRP-104 | I/II (Ongoing) | Data not yet reported in detail. Preclinical studies suggest a better toxicity profile than its parent compound, DON[8]. | Data not yet reported. |
Table 2: Efficacy Profile of Telaglenastat and Alternatives
| Drug/Combination | Trial Phase | Patient Population | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Disease Control Rate (DCR) |
| Telaglenastat (Monotherapy) | I | Advanced Solid Tumors | 5% (RCC cohort)[9] | - | 43% (overall), 50% (RCC cohort)[9][10] |
| Telaglenastat + Nivolumab | I/II | Checkpoint inhibitor-naïve ccRCC | 24%[3][4] | - | - |
| ccRCC post-nivolumab | 5.9%[3] | - | - | ||
| Melanoma post-PD-1/PD-L1 | 5.4%[3] | - | - | ||
| Telaglenastat + Everolimus | II (ENTRATA) | Heavily pretreated mRCC | - | 3.8 months (vs. 1.9 months with placebo + everolimus)[11] | - |
| Telaglenastat + Cabozantinib | II (CANTATA) | mRCC | 31.2% (vs. 27.8% with placebo + cabozantinib)[12] | 9.2 months (vs. 9.3 months with placebo + cabozantinib)[12] | - |
| IACS-6274 | I | Advanced Solid Tumors | Stable Disease was the best response in 17 of 20 evaluable patients[6][7][13] | - | 60% at 12 weeks[1][6][7][13][14] |
| DRP-104 | I/II (Ongoing) | Advanced Solid Tumors | Clinical data not yet reported. | - | - |
Mechanism of Action and Signaling Pathway
Telaglenastat inhibits the enzymatic activity of glutaminase (GLS1), which is responsible for the conversion of glutamine to glutamate. This blockade disrupts a key metabolic pathway that cancer cells often rely on for energy production, biosynthesis of macromolecules, and maintenance of redox balance. The reduction in glutamate levels leads to a decrease in downstream metabolites of the tricarboxylic acid (TCA) cycle, such as alpha-ketoglutarate, impacting cellular energy and building blocks for proliferation.
Caption: Telaglenastat inhibits glutaminase (GLS1), blocking glutamine to glutamate conversion.
Experimental Protocols
Glutaminase Activity Assay (Fluorometric)
This protocol outlines a method for measuring glutaminase activity in biological samples, adapted from commercially available kits.
Materials:
-
GLS Assay Buffer
-
GLS Substrate (L-Glutamine)
-
GLS Developer and Enzyme Mix
-
PicoProbe™
-
Glutamate Standard
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
-
Sample lysates (cells or tissues)
Procedure:
-
Sample Preparation: Homogenize cells (e.g., 4 x 10^5) or tissue (e.g., 10 mg) in 100 µL of ice-cold GLS Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant (lysate) for the assay. Determine protein concentration of the lysate.
-
Standard Curve Preparation: Prepare a glutamate standard curve by performing a serial dilution of the Glutamate Standard in GLS Assay Buffer to generate known concentrations (e.g., 0 to 1 nmol/well).
-
Reaction Mix Preparation: For each well, prepare a 50 µL reaction mix containing:
-
42 µL GLS Assay Buffer
-
2 µL GLS Developer
-
2 µL GLS Enzyme Mix
-
2 µL PicoProbe™
-
2 µL GLS Substrate
-
-
Assay Protocol:
-
Add 10-20 µL of sample lysate to the wells of the 96-well plate.
-
For the positive control, use a known source of glutaminase.
-
For the background control, use lysate without the GLS substrate.
-
Adjust the volume in all wells to 50 µL with GLS Assay Buffer.
-
Add 50 µL of the Reaction Mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement: Measure the fluorescence at Ex/Em = 535/587 nm in kinetic or endpoint mode.
-
Calculation: Subtract the background reading from all sample readings. Calculate the glutaminase activity based on the glutamate standard curve, normalized to the protein concentration of the sample.
Orthotopic Renal Cell Carcinoma (RCC) Xenograft Model
This protocol describes the establishment of an orthotopic RCC tumor model in mice for in vivo efficacy studies.
Materials:
-
Human RCC cell line (e.g., 786-O, Caki-1)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or Nu/J)
-
Sterile PBS
-
Matrigel (optional)
-
Surgical instruments
-
Anesthesia
-
Bioluminescent imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Preparation: Culture RCC cells to ~80% confluency. Harvest and resuspend the cells in sterile PBS (with or without Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Animal Preparation and Surgery:
-
Anesthetize the mouse.
-
Place the mouse in a prone position and make a small flank incision to expose the kidney.
-
Gently exteriorize the kidney.
-
-
Tumor Cell Implantation:
-
Using a Hamilton syringe with a 28-gauge needle, slowly inject 1 x 10^5 cells in 10 µL of the cell suspension under the renal capsule.
-
Carefully return the kidney to the abdominal cavity.
-
Suture the muscle layer and close the skin incision with wound clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth weekly using bioluminescent imaging or high-frequency ultrasound.
-
Once tumors reach a palpable size or a predetermined bioluminescent signal, randomize the mice into treatment and control groups.
-
-
Drug Administration and Efficacy Evaluation:
-
Administer Telaglenastat or alternative compounds and vehicle control according to the desired dosing schedule (e.g., oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and harvest the tumors and other organs for further analysis (e.g., histology, biomarker analysis).
-
Caption: Workflow for an orthotopic renal cell carcinoma (RCC) xenograft study.
Conclusion
Telaglenastat has established a proof-of-concept for the therapeutic targeting of glutamine metabolism in cancer. Its safety profile is generally manageable, and it has shown signs of clinical activity, particularly when combined with other targeted agents in renal cell carcinoma. However, the efficacy observed in large randomized trials has been modest, highlighting the need for better patient selection strategies and potentially more potent or targeted next-generation inhibitors.
The alternatives, IACS-6274 and DRP-104, are in earlier stages of clinical development but show promise. IACS-6274 has demonstrated a tolerable safety profile and disease control in a biomarker-selected population. DRP-104, with its tumor-targeted activation, aims to improve upon the therapeutic window of broad glutamine antagonists.
For researchers and drug developers, the path forward likely involves a deeper understanding of the metabolic vulnerabilities of different tumor types to identify patient populations most likely to respond to glutaminase inhibition. Furthermore, rational combination strategies that exploit the metabolic reprogramming induced by these agents will be crucial for unlocking their full therapeutic potential. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for these ongoing research and development efforts.
References
- 1. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]
- 2. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of Telaglenastat Plus Cabozantinib vs Placebo Plus Cabozantinib in Patients With Advanced Renal Cell Carcinoma: The CANTATA Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. nursingcenter.com [nursingcenter.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Facebook [cancer.gov]
- 12. onclive.com [onclive.com]
- 13. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of Telaglenastat Hydrochloride: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Telaglenastat Hydrochloride (CB-839) with other glutaminase inhibitors, supported by experimental data. The focus is on the cross-reactivity and selectivity profile of Telaglenastat, a critical aspect in the evaluation of its therapeutic potential.
Telaglenastat is a first-in-class, orally bioavailable, selective, and reversible inhibitor of glutaminase 1 (GLS1).[1] It targets the kidney-type (KGA) and glutaminase C (GAC) splice variants of GLS1, which are critical enzymes in the metabolic reprogramming of many cancer cells. By blocking the conversion of glutamine to glutamate, Telaglenastat disrupts cancer cell metabolism, leading to reduced proliferation and tumor growth.[2]
Performance Comparison with Alternative Glutaminase Inhibitors
Telaglenastat has demonstrated a superior potency and selectivity profile compared to other well-known glutaminase inhibitors, such as BPTES and Compound 968.
Inhibitory Potency
The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below, highlighting the significantly higher potency of Telaglenastat.
| Compound | Target | IC50 Value | Reference |
| Telaglenastat (CB-839) | Endogenous GLS1 (mouse kidney) | 23 nM | [1][2] |
| Endogenous GLS1 (mouse brain) | 28 nM | [1][2] | |
| Recombinant Human GAC | 24 nM | [3] | |
| GLS2 (liver) | >1 µM | [2] | |
| BPTES | GLS1 (kidney-type) | 0.16 µM - 3.3 µM | [4][5][6] |
| Compound 968 | Glutaminase C (GAC) | ~2.5 µM | [7] |
| Ovarian Cancer Cell Lines | 3.5 - 29.1 µM | [8] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme or cells.
Telaglenastat is noted to be at least 13-fold more potent than BPTES in inhibiting recombinant human GAC after a one-hour preincubation. Furthermore, BPTES is known to have poor pharmacokinetic properties, limiting its clinical utility, whereas Telaglenastat possesses favorable pharmacokinetics and oral bioavailability.
Selectivity
A key advantage of Telaglenastat is its high selectivity for GLS1 over the liver isoform, GLS2.[1][2] While specific IC50 values for Telaglenastat against a broad panel of other kinases and enzymes are not widely published, its targeted mechanism of action against glutaminase is a significant feature. BPTES is also reported to be selective for GLS1 over GLS2.[5][9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the glutamine metabolic pathway targeted by Telaglenastat and the general workflows for key experimental protocols used in its evaluation.
Caption: Glutamine metabolism and the inhibitory action of Telaglenastat.
Caption: General workflows for enzymatic and cellular thermal shift assays.
Detailed Experimental Protocols
Glutaminase Inhibition Enzymatic Assay
This protocol is adapted from methodologies used to determine the IC50 values of glutaminase inhibitors.
Objective: To determine the in vitro potency of Telaglenastat in inhibiting GLS1 activity.
Materials:
-
Recombinant human glutaminase C (GAC)
-
This compound
-
Glutamate Dehydrogenase (GDH)
-
L-Glutamine
-
NADP+
-
Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL BSA, 1 mM DTT, 0.01% Triton X-100
-
96-well microplate
-
Plate reader capable of fluorescence detection (Ex340/Em460 nm)
Procedure:
-
Prepare serial dilutions of Telaglenastat in DMSO.
-
In a 96-well plate, add the Telaglenastat dilutions.
-
Add a solution containing L-glutamine and glutamate dehydrogenase to each well.
-
Initiate the reaction by adding recombinant human GAC to each well. Final concentrations in the reaction should be optimized, for example: 2 nM rHu-GAC, 10 mM glutamine, and 6 units/mL GDH.
-
Immediately place the plate in a plate reader and monitor the increase in NADPH fluorescence (Ex340/Em460 nm) every minute for 15-30 minutes at a constant temperature (e.g., 37°C).
-
The initial reaction velocities are calculated from the linear portion of the fluorescence curve.
-
The percent inhibition is calculated relative to a DMSO control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a method to confirm that Telaglenastat engages with its target, GLS1, in a cellular environment.[10]
Objective: To demonstrate the binding of Telaglenastat to GLS1 in intact cells by measuring the thermal stabilization of the protein.
Materials:
-
Cancer cell line expressing GLS1 (e.g., HCT116)
-
This compound
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
Lysis buffer
-
Equipment for SDS-PAGE and Western blotting or AlphaLISA
-
Anti-GLS1 antibody
-
Thermal cycler or heating block
Procedure:
-
Culture cells to ~70-80% confluency.
-
Treat the cells with varying concentrations of Telaglenastat or DMSO (vehicle control) for a specified time (e.g., 2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a specific temperature (e.g., 52°C or 55°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.[10]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble GLS1 in the supernatant by Western blot or AlphaLISA using a specific anti-GLS1 antibody.
-
Increased abundance of soluble GLS1 in Telaglenastat-treated samples compared to the control at the denaturing temperature indicates target engagement and thermal stabilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Telaglenastat | CB 839 | GLS1 inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BPTES | Glutaminase | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. A facile and sensitive method of quantifying glutaminase binding to its inhibitor CB-839 in tissues - PMC [pmc.ncbi.nlm.nih.gov]
Telaglenastat: In Vivo Validation of a Novel Anti-Tumor Agent
A Comparative Guide for Researchers
Telaglenastat (CB-839), a first-in-class, oral, selective inhibitor of glutaminase (GLS), has emerged as a promising therapeutic agent in oncology. By targeting the metabolic dependency of cancer cells on glutamine, Telaglenastat disrupts key pathways essential for tumor growth and survival. This guide provides an objective comparison of Telaglenastat's in vivo anti-tumor activity, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of Telaglenastat In Vivo
Telaglenastat has demonstrated significant anti-tumor activity in various preclinical cancer models, both as a monotherapy and in combination with other anti-cancer agents. The following tables summarize the quantitative data from key in vivo studies.
Renal Cell Carcinoma (RCC)
| Model | Treatment | Dosing Regimen | Tumor Growth Inhibition (vs. Vehicle) | Reference |
| Caki-1 Xenograft | Telaglenastat | 200 mg/kg, orally, twice daily | Slower rate of tumor growth | [1][2] |
| Caki-1 Xenograft | Telaglenastat + Everolimus | Telaglenastat: 200 mg/kg, orally, twice daily; Everolimus: 1 mg/kg, orally, once daily | Significantly greater than single agents (P < 0.05) | [1][2] |
| Caki-1 Xenograft | Telaglenastat + Cabozantinib | Telaglenastat: 200 mg/kg, orally, twice daily; Cabozantinib: 1 mg/kg, orally, once daily | Significantly greater than single agents (P < 0.05) | [1][2] |
| Caki-1 Xenograft | Telaglenastat + Sunitinib | Telaglenastat: 200 mg/kg, orally, twice daily; Sunitinib: 20 mg/kg, orally, once daily | Significantly greater than single agents (P < 0.05) | [1][2] |
| Caki-1 Xenograft | Telaglenastat + Axitinib | Telaglenastat: 200 mg/kg, orally, twice daily; Axitinib: 25 mg/kg, orally, once daily | Significantly greater than single agents (P < 0.05) | [1][2] |
Head and Neck Squamous Cell Carcinoma (HNSCC)
| Model | Treatment | Dosing Regimen | Tumor Volume Reduction (vs. Vehicle on Day 25) | Reference |
| HN5 Xenograft | Telaglenastat | 200 mg/kg, twice a day | 5.1% (p = 0.021) | [3] |
| HN5 Xenograft | Radiation | - | 25.7% (p = 0.19) | [3] |
| HN5 Xenograft | Telaglenastat + Radiation | Telaglenastat: 200 mg/kg, twice a day | 38.3% (p = 0.28) | [3] |
| CAL-27 Xenograft | Telaglenastat + Radiation | Telaglenastat: 200 mg/kg, twice a day | Tumors 1/3 the size of vehicle-treated (p = 0.0011, day 9) | [3] |
Melanoma
| Model | Treatment | Effect | Reference |
| Immune-competent mouse model | Telaglenastat | Activated melanoma antigen-specific T cells and improved their tumor-killing activity. | [4][5][6] |
| High mutation burden mouse melanoma model | Telaglenastat + anti-PD1/anti-CTLA4 | Increased tumor infiltration by effector T cells and improved anti-tumor activity of checkpoint inhibitors. | [4][5][6] |
Mechanism of Action: Targeting Glutamine Metabolism
Telaglenastat's primary mechanism of action is the inhibition of glutaminase, a critical enzyme in the metabolic pathway that converts glutamine to glutamate.[7][8] This blockade disrupts the tricarboxylic acid (TCA) cycle, reducing the production of essential intermediates for biosynthesis and energy.[7] In preclinical models, this leads to decreased levels of glutamate, glutathione, malate, and aspartate within tumor cells, consistent with on-target GLS inhibition.[1]
Caption: Telaglenastat inhibits glutaminase (GLS), blocking glutamine to glutamate conversion.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
Xenograft Mouse Models
1. Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Model [3]
-
Animal Model: Athymic nude mice.
-
Cell Lines: HN5 and CAL-27 human HNSCC cells.
-
Tumor Implantation: Subcutaneous injection of cancer cells.
-
Treatment:
-
Telaglenastat: 200 mg/kg administered orally twice daily.
-
Radiation: Administered as a single dose or fractionated doses.
-
-
Tumor Assessment: Tumor volume measured regularly.
2. Renal Cell Carcinoma (RCC) Xenograft Model [1][2]
-
Animal Model: Mice implanted subcutaneously with Caki-1 RCC cells.
-
Treatment Groups:
-
Vehicle control.
-
Telaglenastat: 200 mg/kg, dosed orally twice daily (BID).
-
Everolimus: 1 mg/kg, dosed orally once daily (QD).
-
Cabozantinib: 1 mg/kg, dosed orally QD.
-
Sunitinib: 20 mg/kg, dosed orally QD.
-
Axitinib: 25 mg/kg, dosed orally QD.
-
Combinations of Telaglenastat with each of the other agents.
-
-
Tumor Assessment: Tumor volumes were measured to assess growth rates.
Caption: General workflow for in vivo xenograft studies.
Synergistic Interactions and Signaling Pathways
Telaglenastat exhibits synergistic anti-tumor effects when combined with inhibitors of other signaling pathways. In RCC, combining Telaglenastat with mTOR inhibitors (Everolimus) or receptor tyrosine kinase inhibitors (Cabozantinib) leads to dual inhibition of glucose and glutamine consumption.[1][2][9] This dual metabolic blockade results in enhanced anti-proliferative effects.
Caption: Telaglenastat and mTOR/RTK inhibitors create a dual metabolic blockade.
References
- 1. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
- 3. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Glutaminase Inhibitor CB-839 (Telaglenastat) Enhances the Antimelanoma Activity of T-Cell-Mediated Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. NCI10220: A Phase II Basket Trial of Glutaminase Inhibitor (BeGIN) Telaglenastat (CB-839) HCl in Patients with NF1 Aberrations, NF1 Mutant Malignant Peripheral Nerve Sheath Tumors (MPNST), KEAP1/NRF2 and LKB1 Aberrant Tumors [mdanderson.org]
- 9. semanticscholar.org [semanticscholar.org]
Telaglenastat Hydrochloride: A Comparative Analysis Against Standard of Care in Oncology
Telaglenastat (also known as CB-839) is an investigational, first-in-class, oral, selective inhibitor of the enzyme glutaminase (GLS).[1][2] In many types of cancer, there is a significant reprogramming of metabolism to support rapid cell growth and proliferation.[1][2] One key aspect of this is an increased dependence on the amino acid glutamine as a source of carbon for the tricarboxylic acid (TCA) cycle and for the production of essential molecules like amino acids, fatty acids, and the antioxidant glutathione.[1][3] Telaglenastat works by blocking the first and critical step in glutamine metabolism—the conversion of glutamine to glutamate, thereby depriving cancer cells of a key fuel source.[4][5] This novel mechanism of action has led to its investigation in combination with standard-of-care therapies across various solid tumors, most notably in renal cell carcinoma (RCC) and non-small cell lung cancer (NSCLC).[1][3][6]
This guide provides a detailed comparison of Telaglenastat in combination with standard-of-care agents versus standard of care alone, based on available clinical trial data.
Renal Cell Carcinoma (RCC)
RCC is a type of cancer that is known to be highly metabolic, making it a prime candidate for therapies targeting cancer metabolism.[3][7] Telaglenastat has been evaluated in combination with two different standard-of-care agents for RCC: everolimus and cabozantinib.
ENTRATA Trial: Telaglenastat in Combination with Everolimus
The Phase 2 ENTRATA trial was a randomized, double-blind study that evaluated the efficacy and safety of adding Telaglenastat to everolimus in patients with heavily pretreated advanced or metastatic RCC.[3][7]
| Endpoint | Telaglenastat + Everolimus | Placebo + Everolimus | Hazard Ratio (HR) | p-value (one-sided) |
| Median Progression-Free Survival (PFS) | 3.8 months | 1.9 months | 0.64 (95% CI, 0.34-1.20) | 0.079 |
Table 1: Efficacy results from the ENTRATA trial in patients with advanced/metastatic RCC.[3][7]
| Adverse Event (Grade ≥3) | Telaglenastat + Everolimus | Placebo + Everolimus |
| Anemia | 17% | 17% |
| Pneumonia | 7% | 4% |
| Abdominal Pain | 7% | 0% |
| Thrombocytopenia | 7% | 0% |
| Fatigue | 4% | 9% |
Table 2: Common grade ≥3 adverse events reported in the ENTRATA trial.[7]
-
Trial Design: A randomized, double-blind, placebo-controlled Phase 2 clinical trial.[7]
-
Patient Population: Patients with advanced or metastatic clear-cell RCC who had progressed on at least two prior lines of systemic therapy.[7]
-
Treatment Arms:
-
Experimental Arm: Telaglenastat administered orally twice daily in combination with the standard dose of everolimus.
-
Control Arm: Placebo administered orally twice daily in combination with the standard dose of everolimus.
-
-
Primary Endpoint: Progression-Free Survival (PFS).[7]
CANTATA Trial: Telaglenastat in Combination with Cabozantinib
The Phase 2 CANTATA trial was a randomized, double-blind study designed to assess the efficacy and safety of Telaglenastat in combination with cabozantinib versus cabozantinib alone in patients with advanced or metastatic RCC.[8][9]
| Endpoint | Telaglenastat + Cabozantinib | Placebo + Cabozantinib | Hazard Ratio (HR) | p-value |
| Median Progression-Free Survival (PFS) | 9.2 months | 9.3 months | 0.94 (95% CI, 0.74-1.21) | 0.65 |
| Overall Response Rate (ORR) | 31% | 28% | - | - |
Table 3: Efficacy results from the CANTATA trial in patients with advanced/metastatic RCC.[9][10]
Treatment-emergent adverse event rates were reported to be similar between the two treatment arms.[9]
-
Trial Design: A randomized, double-blind, placebo-controlled Phase 2 clinical trial.[8][9]
-
Patient Population: Patients with advanced or metastatic RCC with a clear cell component who had received up to two prior lines of therapy, including immune checkpoint inhibitors or anti-angiogenic therapies.[8][10]
-
Treatment Arms:
-
Primary Endpoint: Progression-Free Survival (PFS).[10]
Non-Small Cell Lung Cancer (NSCLC)
Preclinical studies have suggested that NSCLC tumors with mutations in the KEAP1/NRF2 pathway are particularly dependent on glutamine metabolism for survival and protection from oxidative stress.[11] This provides a strong rationale for investigating Telaglenastat in this patient population.
KEAPSAKE Trial
A Phase 2 randomized, double-blind study is evaluating the safety and efficacy of Telaglenastat in combination with the standard-of-care regimen of pembrolizumab and chemotherapy as a first-line treatment for patients with KEAP1/NRF2-mutated non-squamous metastatic NSCLC.[11] As of the current date, results from this trial are maturing.
Mechanism of Action of Telaglenastat
Telaglenastat's primary mechanism of action is the inhibition of glutaminase, which has significant downstream effects on tumor cell metabolism and survival.
Summary
Telaglenastat, a first-in-class glutaminase inhibitor, represents a novel approach to cancer therapy by targeting the metabolic reprogramming inherent in many tumors. In combination with everolimus for heavily pretreated RCC, the ENTRATA trial suggested a potential clinical benefit by extending progression-free survival, although the results were not statistically significant.[3][7] However, in the CANTATA trial, the addition of Telaglenastat to cabozantinib did not improve PFS in patients with advanced RCC.[9][10] The safety profile of Telaglenastat in combination with other agents has been generally manageable.[7][10]
Ongoing studies, such as the KEAPSAKE trial in a biomarker-selected NSCLC population, will be crucial in determining the future role of Telaglenastat in oncology. The success of this glutaminase inhibitor may depend on identifying the specific tumor types and patient populations that are most reliant on glutamine metabolism for their growth and survival.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Facebook [cancer.gov]
- 5. NCI10220: A Phase II Basket Trial of Glutaminase Inhibitor (BeGIN) Telaglenastat (CB-839) HCl in Patients with NF1 Aberrations, NF1 Mutant Malignant Peripheral Nerve Sheath Tumors (MPNST), KEAP1/NRF2 and LKB1 Aberrant Tumors [mdanderson.org]
- 6. A Phase 1 Trial of MLN0128 (sapanisertib) and CB-839 HCl (telaglenastat) in Advanced NSCLC Patients (NCI 10327): Rationale and Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. drugpatentwatch.com [drugpatentwatch.com]
- 9. Efficacy and Safety of Telaglenastat Plus Cabozantinib vs Placebo Plus Cabozantinib in Patients With Advanced Renal Cell Carcinoma: The CANTATA Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. ascopubs.org [ascopubs.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Telaglenastat Hydrochloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Telaglenastat Hydrochloride, a glutaminase 1 (GLS1) inhibitor. Adherence to these procedures is critical due to the compound's potential hazards.
Safety and Hazard Profile
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. It can also cause skin and serious eye irritation, and may cause respiratory irritation[2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Hazard Identification:
| Hazard Statement | Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] P330: Rinse mouth.[1] |
| H315: Causes skin irritation | Skin Corrosion/Irritation, Category 2 | P280: Wear protective gloves/ eye protection/ face protection.[2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | P280: Wear protective gloves/ eye protection/ face protection.[2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (single exposure), Category 3 | P261: Do not breathe dust/ fume/ gas/ mist/ vapors/ spray.[2] P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal facility[1]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3].
1. Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
If there is a risk of generating dust or aerosols, use a fume hood and consider respiratory protection[2].
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE (e.g., gloves, disposable lab coats) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, collect the waste in a sealed, leak-proof, and chemically compatible container. Do not mix with other incompatible waste streams[1].
-
Empty Containers: "Empty" containers of this compound must also be treated as hazardous waste unless properly decontaminated.
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date the waste was first added to the container.
-
Affix any other labels required by your institution's Environmental Health and Safety (EHS) department or local regulations.
4. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents[1].
-
The storage area should be cool, well-ventilated, and away from direct sunlight and sources of ignition[1].
5. Scheduling Waste Pickup:
-
Contact your institution's EHS department or a licensed chemical waste management company to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to transport the waste off-site yourself.
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation[2]. Avoid breathing dust or vapors. Cover the spill with a suitable absorbent material, then carefully sweep it up and place it in a labeled hazardous waste container[2]. Do not let the product enter drains[2].
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
